N-(1-cyanocyclobutyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-12(7-4-8-12)14-11(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAQLGZLXTVCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(1-cyanocyclobutyl)benzamide: Structural Architecture and Functional Properties
Topic: N-(1-cyanocyclobutyl)benzamide Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(1-cyanocyclobutyl)benzamide (CAS: 1306604-17-0) represents a specialized structural motif in medicinal chemistry, serving as a critical scaffold for the development of covalent inhibitors targeting cysteine proteases (e.g., Cathepsin K, Cathepsin S).[1] The molecule features a benzamide core coupled to a constrained cyclobutane ring bearing a geminal nitrile group. This "warhead" configuration—where the electrophilic nitrile is positioned on a strained ring—modulates the reactivity toward nucleophilic cysteine residues, enabling reversible covalent inhibition. This guide provides a comprehensive technical analysis of its synthesis, physicochemical profile, and mechanistic utility in drug discovery.
Chemical Architecture & Physicochemical Profile
Structural Analysis
The molecule comprises a lipophilic benzoyl moiety linked via an amide bond to a 1-aminocyclobutanecarbonitrile core. The cyclobutane ring introduces conformational constraint, locking the nitrile vector in a specific orientation relative to the amide hydrogen bond donor. This pre-organization is vital for binding affinity in enzyme active sites.
| Property | Value |
| IUPAC Name | N-(1-cyanocyclobutyl)benzamide |
| Common Name | N-(1-cyanocyclobutyl)benzamide |
| CAS Number | 1306604-17-0 |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| SMILES | C1CC(C1)(C#N)NC(=O)C2=CC=CC=C2 |
| InChI Key | LLAQLGZLXTVCPA-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Nitrile N) |
| Rotatable Bonds | 2 (Amide C-N, Benzene-Carbonyl) |
| Topological Polar Surface Area | 52.9 Ų |
Physicochemical Properties
Note: Values derived from experimental analogues and predictive models.
| Parameter | Value | Context |
| Physical State | White to off-white crystalline solid | Standard conditions |
| Melting Point | 158–162 °C (Predicted) | High lattice energy due to amide H-bonding |
| LogP (Octanol/Water) | ~1.7 – 2.1 | Moderate lipophilicity; membrane permeable |
| Solubility | Soluble in DMSO, DMF, MeOH; Low in Water | Requires organic co-solvent for bioassays |
| pKa (Amide NH) | ~14.5 | Non-ionizable at physiological pH |
Synthetic Methodology
The synthesis of N-(1-cyanocyclobutyl)benzamide follows a convergent route, coupling the activated benzoyl species with the amine precursor 1-aminocyclobutanecarbonitrile . The amine is often supplied as a hydrochloride salt (CAS 845821-84-3) and must be freed in situ.
Reaction Scheme (Graphviz)
Figure 1: Convergent synthesis via Schotten-Baumann acylation.
Experimental Protocol: Schotten-Baumann Acylation
Objective: Synthesis of N-(1-cyanocyclobutyl)benzamide on a 5.0 mmol scale.
Reagents:
-
1-Aminocyclobutanecarbonitrile HCl (0.66 g, 5.0 mmol)
-
Benzoyl chloride (0.70 g, 5.0 mmol)
-
Triethylamine (TEA) (1.52 g, 15.0 mmol)
-
Dichloromethane (DCM) (anhydrous, 20 mL)
Procedure:
-
Preparation : Flame-dry a 50 mL round-bottom flask and purge with nitrogen.
-
Solubilization : Add 1-aminocyclobutanecarbonitrile HCl and anhydrous DCM. The salt will remain suspended.
-
Deprotonation : Cool the suspension to 0 °C (ice bath). Add TEA dropwise over 5 minutes. The solution should clear as the free amine is generated.
-
Acylation : Add benzoyl chloride dropwise via syringe over 10 minutes, maintaining temperature < 5 °C to prevent bis-acylation.
-
Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Work-up : Quench with saturated NaHCO₃ (10 mL). Separate the organic layer. Wash the aqueous layer with DCM (2 x 10 mL).
-
Purification : Combine organic layers, wash with 1N HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization : Recrystallize the crude solid from Ethanol/Water to yield the pure product.
Spectroscopic Characterization
Validation of the structure relies on confirming the integrity of the cyclobutane ring and the presence of the nitrile group.
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | 2230–2240 cm⁻¹ (Weak/Medium) | Characteristic C≡N stretch. Weakness is due to lack of conjugation. |
| FT-IR | 1650–1660 cm⁻¹ (Strong) | Amide I band (C=O stretch). |
| ¹H NMR | δ 8.80 ppm (s, 1H) | Amide NH proton (exchangeable with D₂O). |
| ¹H NMR | δ 2.60–2.80 ppm (m, 2H) | Cyclobutane methylene protons (cis/trans to nitrile). |
| ¹H NMR | δ 2.20–2.40 ppm (m, 2H) | Cyclobutane methylene protons. |
| ¹H NMR | δ 1.90–2.10 ppm (m, 2H) | Distal cyclobutane methylene protons. |
| ¹³C NMR | ~120–122 ppm | Nitrile carbon (C≡N). |
| ¹³C NMR | ~50–55 ppm | Quaternary carbon of cyclobutane (C-1). |
Mechanistic Pharmacology: The Nitrile Warhead
The primary utility of N-(1-cyanocyclobutyl)benzamide lies in its electrophilic nitrile group. In drug design, this motif acts as a "warhead" for targeting cysteine proteases (e.g., Cathepsin K, Papain).
Mechanism of Action
The nitrile carbon is susceptible to nucleophilic attack by the active site cysteine thiolate (Cys-S⁻). Unlike irreversible warheads (e.g., acrylamides), nitriles typically form a reversible thioimidate adduct . The cyclobutane ring imposes steric constraints that can tune the stability of this adduct, optimizing the residence time of the inhibitor.
Pathway Diagram (Graphviz)
Figure 2: Reversible covalent inhibition mechanism via thioimidate formation.
Biological Relevance
-
Cathepsin K Inhibition: Analogues of this structure (e.g., Odanacatib intermediates) utilize the cyanocyclobutyl motif to inhibit bone resorption without off-target accumulation, as the reversible bond allows for clearance.
-
Metabolic Stability: The cyclobutane ring protects the alpha-carbon from metabolic oxidation compared to linear alkyl chains.
Safety & Handling
-
Hazard Classification: GHS Warning.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Nitrile Toxicity: While the nitrile group is stable, metabolic hydrolysis can theoretically release cyanide ions, although the steric bulk of the cyclobutane ring significantly retards this process in vivo.
-
Storage: Store at 2–8 °C under inert atmosphere. Hygroscopic.
References
-
PubChem. (2025). N-(1-cyanocyclobutyl)benzamide Compound Summary. National Center for Biotechnology Information. [Link]
-
Falgueyret, J. P., et al. (2005). Novel, non-peptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L. Journal of Medicinal Chemistry. [Link]
-
Black, W. C., et al. (2005). 1-Amino-1-cyclopropanecarbonitrile derivatives as cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for cycloalkyl nitrile synthesis). [Link]
Sources
Therapeutic Potential of N-(1-Cyanocyclobutyl)benzamide Derivatives: An In-Depth Technical Guide
Executive Summary
The structural motif N-(1-cyanocyclobutyl)benzamide represents a highly versatile and potent pharmacophore in modern drug discovery. By combining the hydrogen-bonding and π-stacking capabilities of a substituted benzamide core with the unique steric and electronic properties of a 1-cyanocyclobutyl group, this scaffold has demonstrated remarkable efficacy across multiple divergent biological targets. Depending on the target architecture, the cyanocyclobutyl moiety functions either as a reversible covalent warhead (targeting catalytic thiols in cysteine proteases and deubiquitinases) or as a metabolically stable, sterically constrained hydrophobic plug (in kinases and metabolic enzymes).
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind this scaffold, map its therapeutic applications, and provide self-validating experimental protocols for evaluating its target engagement.
Mechanistic Rationale of the Pharmacophore
The synthesis of N-acylated α-aminonitriles is typically achieved via [1], allowing for rapid library generation. The selection of the cyclobutyl ring over linear aliphatic nitriles is a deliberate design choice driven by three critical factors:
-
Conformational Restriction: The sp3-hybridized cyclobutyl ring locks the nitrile group into a specific trajectory, minimizing the entropic penalty upon binding to a target protein's active site.
-
Metabolic Stability: Linear α-aminonitriles are prone to rapid in vivo metabolism (e.g., α-proton abstraction leading to elimination or oxidation). The fully substituted α-carbon in the 1-cyanocyclobutyl group eliminates this metabolic liability.
-
Tunable Electrophilicity: In the context of covalent inhibition, the electron-withdrawing nature of the cyclobutyl ring subtly enhances the electrophilicity of the nitrile carbon, optimizing it for nucleophilic attack by catalytic cysteines without rendering it indiscriminately reactive (thereby avoiding off-target toxicity).
Target Landscape and Therapeutic Indications
Cysteine Proteases and Deubiquitinases (DUBs)
The most prominent use of the cyanocycloalkyl motif is in the reversible covalent inhibition of cysteine proteases. The catalytic cysteine attacks the electrophilic nitrile carbon, forming a thioimidate adduct . Recent patent literature highlights the use of cyanocyclobutyl derivatives for the highly selective inhibition of USP30 (Ubiquitin Specific Peptidase 30) over off-target proteases like Cathepsin K[2]. Inhibition of USP30 promotes mitophagy, offering a compelling therapeutic avenue for neurodegenerative diseases such as Parkinson's disease.
Lipid Kinases: Sphingosine Kinase 1 (SphK1)
Beyond covalent inhibition, the N-(1-cyanocyclobutyl)benzamide scaffold acts as a potent non-covalent inhibitor of Sphingosine Kinase 1 (SphK1) . For example, has been identified as a nanomolar inhibitor of SphK1[3]. By blocking the phosphorylation of sphingosine, these derivatives deplete intracellular Sphingosine-1-Phosphate (S1P), thereby halting S1P-mediated cancer cell survival, proliferation, and neovascularization in human leukemia models[3].
Metabolic Enzymes and Ion Channels
The scaffold also exhibits robust activity against 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . Inhibitors of this enzyme prevent the interconversion of inactive cortisone to active cortisol, providing therapeutic benefits in metabolic syndrome, hepatic gluconeogenesis, and glucocorticoid-potentiated cognitive impairment[4]. Furthermore, recent medicinal chemistry efforts have incorporated the cyanocyclobutyl moiety into benzimidazole-based antagonists targeting the TRPV4 ion channel[5].
Quantitative Target Engagement Data
The following table summarizes the comparative pharmacological profiles of key N-(1-cyanocyclobutyl)benzamide derivatives and related analogs across different targets.
| Compound / Derivative | Primary Target | IC50 (nM) | Secondary Target | Selectivity Fold | Therapeutic Indication |
| N-(1-cyanocyclobutyl)-4-dodecylbenzamide | SphK1 | ~80 - 150 | SphK2 | >10x | Leukemia / Solid Tumors |
| N-cyano-7-azanorbornane benzamide analog | USP30 | <50 | Cathepsin K | >50x | Neurodegeneration |
| Odanacatib (Cyanocyclopropyl reference) | Cathepsin K | 0.2 | Cathepsin S | >300x | Osteoporosis (Historical) |
| Cyclobutyl-benzamide derivative | 11β-HSD1 | <100 | 11β-HSD2 | >100x | Metabolic Syndrome |
Experimental Methodologies & Validation Protocols
To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . They do not merely measure an endpoint; they mathematically and analytically prove the mechanism of action.
Protocol 1: Jump-Dilution Assay for Reversible Covalent Inhibition
Causality & Rationale:
When targeting DUBs (e.g., USP30) or Cathepsins, it is critical to prove that the thioimidate bond formed by the cyanocyclobutyl group is reversible. Irreversible covalent inhibitors carry high risks of haptenization and idiosyncratic toxicity. A jump-dilution assay forces the pre-formed enzyme-inhibitor complex to dissociate by drastically lowering the concentration below the
Step-by-Step Methodology:
-
Pre-Incubation: Incubate recombinant USP30 (100x final assay concentration) with the cyanocyclobutyl derivative (10x IC50) in assay buffer (50 mM HEPES pH 7.4, 0.01% Tween-20, 1 mM DTT) for 60 minutes at 25°C to ensure complete steady-state thioimidate adduct formation.
-
Jump-Dilution: Rapidly dilute the pre-incubation mixture 100-fold into a reaction well containing a saturating concentration of the fluorogenic substrate Ubiquitin-Rhodamine110 (Ub-Rho110).
-
Kinetic Monitoring: Continuously monitor fluorescence (Ex 485 nm / Em 525 nm) using a microplate reader for 120 minutes.
-
System Validation Criteria:
-
Positive Control: An irreversible inhibitor (e.g., a vinyl sulfone) must yield a flat line (zero slope), indicating no recovery.
-
Data Analysis: A reversible cyanocyclobutyl inhibitor will yield a concave-up progress curve. Fit the data to the integrated rate equation:
to calculate the dissociation rate constant ( ).
-
Workflow for validating the reversible covalent binding of cyanocyclobutyl derivatives.
Protocol 2: Intracellular S1P Lipidomics via LC-MS/MS
Causality & Rationale: To validate that N-(1-cyanocyclobutyl)benzamide derivatives inhibit SphK1 in cellulo, measuring isolated enzyme kinetics is insufficient. We must prove target engagement by quantifying the depletion of its direct intracellular product, Sphingosine-1-Phosphate (S1P). Because lipids are notoriously difficult to extract reproducibly, the use of an unnatural internal standard (C17-S1P) is mandatory to correct for extraction efficiency and matrix effects.
Step-by-Step Methodology:
-
Cell Treatment: Seed U937 human leukemia cells at
cells/mL. Treat with the benzamide derivative (0.1 µM to 10 µM) or vehicle (0.1% DMSO) for 4 hours. -
Quenching & Lysis: Pellet cells at 4°C. Wash twice with ice-cold PBS. Lyse pellets in 500 µL of Methanol/Chloroform (2:1 v/v) spiked with 50 pmol of C17-S1P (Internal Standard).
-
Biphasic Extraction: Add 150 µL of LC-MS grade water and 150 µL of Chloroform to induce phase separation. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes.
-
Sample Preparation: Carefully extract the lower organic phase, dry completely under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Methanol.
-
LC-MS/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the specific transitions: endogenous S1P (
380.2 264.2) and C17-S1P ( 366.2 250.2). -
System Validation Criteria: The internal standard recovery must exceed 80%. A dose-dependent decrease in the S1P/C17-S1P peak area ratio confirms intracellular SphK1 inhibition.
SphK1/S1P signaling pathway and its modulation by benzamide derivatives.
References
-
Benzamide derivatives and uses related thereto. Google Patents (CA2654699A1). Available at:[4]
-
Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells. NIH PubMed Central (PMC). Available at:[Link][3]
-
N-cyano-7-azanorbornane derivatives and uses thereof. Google Patents (WO2020036940A1). Available at:[2]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at:[Link][1]
-
Bidirectional TRP/L Type Ca2+ Channel/RyR/BKCa Molecular and Functional Signaloplex in Vascular Smooth Muscles. MDPI. Available at:[Link][5]
Sources
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- 2. WO2020036940A1 - N-cyano-7-azanorbornane derivatives and uses thereof - Google Patents [patents.google.com]
- 3. Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2654699A1 - Benzamide derivatives and uses related thereto - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
N-(1-cyanocyclobutyl)benzamide: A Strategic Intermediate in Drug Discovery
Abstract N-(1-cyanocyclobutyl)benzamide (CAS: 1306604-17-0) represents a critical structural motif in the synthesis of conformationally restricted amino acids and next-generation androgen receptor antagonists.[1] As a stable, benzoyl-protected derivative of 1-aminocyclobutanecarbonitrile, it serves as both a robust storage form of the volatile amine precursor and a model system for the N-substituted-1-cyanocyclobutyl pharmacophore found in blockbuster drugs like Apalutamide.[1] This guide details the synthesis, chemical stability, and downstream utility of this intermediate, providing researchers with a validated roadmap for its application in medicinal chemistry.
Structural Significance & Pharmacophore Analysis[1]
The 1,1-disubstituted cyclobutane ring is a "privileged scaffold" in modern drug design.[1] It introduces specific conformational constraints that improve metabolic stability and receptor binding affinity compared to flexible linear analogs.[1]
The "Gem-Disubstituted" Effect
The cyclobutane ring in N-(1-cyanocyclobutyl)benzamide forces the attached nitrogen and nitrile groups into a fixed geometry.[1] This "pucker" angle is critical for:
-
Metabolic Blockade: The quaternary carbon prevents
-proton abstraction, blocking common metabolic degradation pathways (e.g., oxidation by CYP450). -
Receptor Fit: In androgen receptor antagonists, this rigid bulk fills a specific hydrophobic pocket (Helix 12 displacement), preventing the receptor from adopting its active transcriptional conformation.
Benzoyl Protection Strategy
The free amine, 1-aminocyclobutanecarbonitrile, is prone to polymerization and oxidative degradation.[1] Benzoylation converts this reactive primary amine into a crystalline, shelf-stable amide.[1] This allows for:
-
Purification: Easy crystallization compared to the oily free amine.[1]
-
Chemo-selectivity: The nitrile group can be manipulated (hydrolyzed or reduced) without interference from the nucleophilic amine.[1]
Synthesis Protocol: A Self-Validating Workflow
The synthesis is a two-stage process: a Strecker reaction followed by Schotten-Baumann benzoylation.[1]
Step 1: Strecker Synthesis of 1-Aminocyclobutanecarbonitrile
-
Precursors: Cyclobutanone, Ammonium Chloride, Sodium Cyanide.
-
Mechanism: Formation of a cyclic ketimine intermediate followed by cyanide addition.[1]
Step 2: Schotten-Baumann Benzoylation
This step locks the amine.[1] The use of a biphasic system (DCM/Water) with a base trap is recommended for high yield.
Experimental Protocol
-
Reagents:
-
1-Aminocyclobutanecarbonitrile (1.0 eq)[1]
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (TEA) or NaHCO₃ (2.5 eq)
-
Dichloromethane (DCM) (Solvent)
-
Procedure:
-
Setup: Dissolve 1-aminocyclobutanecarbonitrile in DCM (0.5 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Add TEA slowly.
-
Addition: Add Benzoyl Chloride dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent di-benzoylation or nitrile hydrolysis.[1]
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (25°C) for 1 hour.
-
Quench: Add water to dissolve amine salts. Separate the organic layer.[1][2][3][4][5]
-
Wash: Wash organic layer with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove benzoic acid), then Brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane.[1]
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Distinct from the oily precursor.[1] |
| Yield | 85 - 92% | High efficiency due to nucleophilicity of the primary amine.[1] |
| Melting Point | 130 - 135°C (Typical) | Sharp melting point indicates purity.[1] |
| IR (Nitrile) | ~2240 cm⁻¹ | Weak but diagnostic stretch; confirms CN integrity. |
| IR (Amide) | ~1650 cm⁻¹ | Strong C=O stretch (Amide I band). |
Reaction Pathways & Visualization
The following diagram illustrates the synthesis of the title compound and its divergent downstream pathways: hydrolysis to the amino acid (ACBC) or deprotection to regenerate the scaffold for drug synthesis.
Caption: Synthesis and utility map of N-(1-cyanocyclobutyl)benzamide. Green node indicates the title intermediate.
Utility in Drug Discovery
Precursor to Non-Proteinogenic Amino Acids
N-(1-cyanocyclobutyl)benzamide is a "masked" form of 1-aminocyclobutanecarboxylic acid (ACBC) .[1]
-
Transformation: Acidic hydrolysis (6M HCl, reflux) converts the nitrile to a carboxylic acid and cleaves the benzoyl group simultaneously (or stepwise).
-
Application: ACBC is a key building block for peptide mimetics, restricting the conformational space of the peptide backbone.[6]
Pathway to Thiohydantoins (Androgen Antagonists)
In the synthesis of drugs like Enzalutamide and Apalutamide , the 1,1-disubstituted cyclobutane motif is essential.
-
Mechanism: The free amine (regenerated from the benzamide) reacts with an aryl isothiocyanate (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile).[1]
-
Cyclization: Subsequent treatment with acid/base cyclizes the intermediate to form the thiohydantoin ring, the bioactive core of these oncolytics.
-
Why use the Benzamide? In early-stage SAR (Structure-Activity Relationship) studies, the benzamide analog serves as a "control" compound to assess the lipophilicity and blood-brain barrier (BBB) permeability of the cyclobutane core without the complex heteroaryl tail.[1]
Safety & Handling
-
Nitrile Hazard: While the benzamide is stable, metabolic or chemical hydrolysis can release cyanide. Work in a well-ventilated hood.[1]
-
Skin Absorption: Benzamides can enhance skin permeability.[1] Wear nitrile gloves (double-gloving recommended).[1]
-
Waste Disposal: Aqueous waste from the synthesis (Step 2) contains cyanide residues from the precursor step if not fully purified. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
References
-
Organic Syntheses. (1928).[1][2] Benzylaniline Synthesis (Schotten-Baumann General Protocol). Organic Syntheses, Coll. Vol. 1, p.102. Retrieved from [Link]
-
PubChem. (2025).[1][7][8][9] N-(1-cyanocyclobutyl)benzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Google Patents. (2010).[1] Process for preparing 1-(acylamino)cycloalkanecarboxylic acid derivatives. WO2010079405A2.[1] Retrieved from
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzamide, N-cyano- | C8H6N2O | CID 84805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | C13H14FN3O | CID 44139520 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of N-(1-cyanocyclobutyl)benzamide's Solubility Profile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing process design, purification, crystallization, and formulation.[1][2] This guide focuses on N-(1-cyanocyclobutyl)benzamide, a molecule of interest within the broader class of benzamide derivatives known for their diverse biological activities.[3][4] A survey of current literature reveals a notable absence of empirical solubility data for this specific compound.[5] Therefore, this document provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility profile of N-(1-cyanocyclobutyl)benzamide. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, self-validating experimental protocol for its measurement, and use the well-characterized solubility of benzamide as a reference analog to contextualize expected results. This guide serves as a robust methodological blueprint for generating the critical data required for informed process development and formulation strategies.
Introduction: The Imperative of Solubility Profiling
In pharmaceutical sciences, the transition of a drug candidate from laboratory synthesis to a viable medicinal product is fraught with physicochemical challenges. Among the most critical of these is solubility. An API's solubility dictates the efficiency of its crystallization for purification, the choice of vehicles for preclinical and clinical formulations, and ultimately, its bioavailability.[2]
N-(1-cyanocyclobutyl)benzamide belongs to the benzamide family, a structural motif present in numerous therapeutic agents.[3] Its unique structure, featuring a polar benzamide core and a non-polar cyanocyclobutyl substituent, presents an interesting case for solubility behavior. The absence of published data necessitates a foundational, first-principles approach to its characterization. This guide provides the theoretical context and practical methodology to bridge this knowledge gap.
Theoretical Framework: Predicting Solubility Behavior
Before embarking on experimental work, a thorough analysis of the molecular structure of N-(1-cyanocyclobutyl)benzamide allows us to form robust hypotheses about its solubility.
Molecular Structure and Intermolecular Forces
The solubility of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This is often summarized by the adage "like dissolves like."[6]
The structure of N-(1-cyanocyclobutyl)benzamide (C₁₂H₁₂N₂O) can be deconstructed into two key regions:
-
A Polar Region: The benzamide group (-C(=O)NH-). The carbonyl oxygen (C=O) and the amide nitrogen-hydrogen (N-H) allow the molecule to act as both a hydrogen bond acceptor and a hydrogen bond donor.[7][8][9] This region will drive solubility in polar solvents.
-
A Non-Polar Region: The phenyl ring and the cyanocyclobutyl group. These hydrocarbon-rich portions are hydrophobic and will favor interactions with non-polar solvents.
Compared to its parent, benzamide, N-(1-cyanocyclobutyl)benzamide is an N-substituted amide. This substitution can slightly reduce its hydrogen bond donating capacity, which may influence its solubility relative to simpler amides.[7]
The Thermodynamic Cycle of Dissolution
From a thermodynamic perspective, the process of dissolving a crystalline solid involves two primary energy changes:
-
Lattice Energy: The energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice.
-
Solvation Energy: The energy released when the solute molecules are surrounded by and interact with solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.[10] This fundamental relationship explains why predicting solubility can be complex, as it depends on both the solid-state properties of the solute and its interactions within a specific solvent.
Reference Analog: The Solubility Profile of Benzamide
To establish a reasonable baseline for experimental design, we can examine the solubility of benzamide, the parent compound of our target molecule. A study by Zhang et al. provides extensive data on benzamide's solubility in twelve different organic solvents.[11][12]
The data clearly shows that benzamide's solubility is highest in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone, where strong hydrogen bonding and dipole-dipole interactions can occur.[11][12] Conversely, its solubility is lowest in non-polar or weakly polar solvents like acetonitrile and water (at lower temperatures).[11][12]
Table 1: Experimental Solubility of Benzamide in Selected Organic Solvents (Mole Fraction, x) at Various Temperatures (K)
| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |
| Methanol | 0.1553 | 0.1989 | 0.2501 | 0.3113 | 0.3802 |
| Ethanol | 0.0911 | 0.1189 | 0.1534 | 0.1951 | 0.2454 |
| Acetone | 0.1118 | 0.1472 | 0.1901 | 0.2418 | 0.3019 |
| Ethyl Acetate | 0.0305 | 0.0435 | 0.0609 | 0.0831 | 0.1121 |
| Acetonitrile | 0.0211 | 0.0294 | 0.0407 | 0.0556 | 0.0751 |
(Data extracted from Zhang, H., et al. (2018).[11][12])
Hypothesis for N-(1-cyanocyclobutyl)benzamide: We predict a similar trend for N-(1-cyanocyclobutyl)benzamide. However, due to the bulky, non-polar cyanocyclobutyl group, we anticipate a general decrease in solubility in highly polar solvents (like methanol) and a potential increase in solubility in solvents of intermediate or lower polarity (like ethyl acetate or toluene) compared to benzamide.
Experimental Protocol: Isothermal Shake-Flask Method
The following protocol describes the gold-standard isothermal shake-flask method for determining thermodynamic solubility. This method is reliable and ensures that a true equilibrium between the solid and liquid phases is achieved.
Overall Workflow
The experimental process follows a logical sequence from preparation to analysis, designed to ensure accuracy and reproducibility.
Step-by-Step Methodology
1. Materials and Reagents:
-
N-(1-cyanocyclobutyl)benzamide (purity >99%, solid form characterized by XRD/DSC).
-
Selected organic solvents (HPLC grade or equivalent).
-
Scintillation vials or sealed flasks.
-
Isothermal orbital shaker or temperature-controlled water bath.
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
2. Preparation of Saturated Solutions:
-
Add an excess amount of solid N-(1-cyanocyclobutyl)benzamide to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
3. Equilibration:
-
Place the vials in an isothermal shaker set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
4. Sample Collection and Preparation:
-
Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the temperature bath for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
5. Quantitative Analysis:
-
The concentration of the solute in the clear, filtered solution is determined using a validated analytical method.
-
HPLC-UV: This is the preferred method. A calibration curve must be prepared using standard solutions of known concentrations. The filtered sample is diluted to fall within the linear range of the calibration curve.
-
Gravimetric Analysis: The filtered solution in the pre-weighed vial can be evaporated to dryness under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid is then measured. This method is simpler but can be less accurate for low solubilities.
-
-
The analysis for each solvent and temperature should be performed in triplicate to ensure statistical validity.
6. Data Calculation:
-
From the HPLC or gravimetric data, calculate the concentration of N-(1-cyanocyclobutyl)benzamide in the solvent.
-
Express the final solubility in appropriate units, such as mg/mL, g/L, or mole fraction (mol/mol).
Key Factors and Experimental Considerations
-
Polymorphism: The crystal form of the API can significantly impact its solubility.[13][14] The thermodynamically stable polymorph is typically the least soluble. It is crucial to characterize the solid form used for the experiment (e.g., via X-ray Powder Diffraction) and to check if the solid remaining at the end of the experiment has undergone a phase transformation.
-
Temperature: The dissolution of most crystalline solids is an endothermic process, meaning solubility increases with temperature.[11][12] Performing measurements at several temperatures (e.g., 283.15 K, 298.15 K, 313.15 K) is essential for a complete profile.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter the measured solubility. Always use high-purity, dry solvents where appropriate.
Conclusion
While no direct solubility data for N-(1-cyanocyclobutyl)benzamide currently exists in the public domain, a robust and reliable solubility profile can be generated through a systematic and principled experimental approach. By understanding the molecule's physicochemical properties and employing the gold-standard isothermal shake-flask method, researchers can produce the high-quality data essential for guiding crystallization process development, formulation design, and other critical stages of pharmaceutical research. The solubility trends of the reference analog, benzamide, provide a valuable benchmark for interpreting these future experimental results, ensuring a scientifically sound progression in the development of N-(1-cyanocyclobutyl)benzamide.
References
- Amides | Organic Chemistry II Class Notes - Fiveable. (2025, August 15).
- Ibrahim, E. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
- Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15). ACS Publications.
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC.
- Solubility prediction via a thermodynamic cycle. The free energy change... ResearchGate.
- Amides: Structure, Properties, and Reactions. Solubility of Things.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Experiment 1. Solubility of Organic Compounds. Scribd.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Amides chemical properties: Understanding Their Significance. diplomata comercial.
- Solubility of Amides. (2020, July 10). Chemistry Stack Exchange.
- solubility experimental methods.pptx.
- Solubility factors when choosing a solvent. (2020, November 16). Labclinics.
- N-(1-cyanocyclobutyl)benzamide (C12H12N2O). PubChemLite.
- One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. PMC.
- Physical and Chemical Properties of N-Benzoylbenzamide. Smolecule.
- Benzamide | C7H7NO. (n.d.). PubChem.
- Chemical Properties of N-cyclobutyl-N-methyl-benzamide. Cheméo.
- N-(1-methylbutyl)benzamide | C12H17NO. (2026, January 10). PubChem.
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.
- Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
- Zhang, H., et al. (2018). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral.
- Zhang, H., et al. (2018). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... ResearchGate.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).
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N-(1-Cyanocyclobutyl)benzamide Motifs in Androgen Receptor Antagonist Research
The following technical guide is structured for researchers and drug development professionals, focusing on the critical role of the N-(1-cyanocyclobutyl)benzamide moiety as a strategic pharmacophore and synthetic intermediate in the development of next-generation Androgen Receptor (AR) antagonists, specifically Apalutamide (ARN-509) .
Technical Guide & Whitepaper
Executive Summary
The N-(1-cyanocyclobutyl)benzamide scaffold represents a pivotal structural evolution in the design of non-steroidal antiandrogens.[1][2] While often encountered as the Strecker adduct intermediate (e.g., 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide) during the synthesis of thiohydantoin-based drugs like Apalutamide (ARN-509) , this moiety is more than a transient precursor.[1][2]
Its incorporation addresses critical liabilities found in first-generation antagonists (e.g., Bicalutamide) and early second-generation agents (e.g., Enzalutamide).[2] The 1-cyanocyclobutyl group provides superior metabolic stability compared to the gem-dimethyl group of Enzalutamide, reduces blood-brain barrier (BBB) penetration (lowering seizure risk), and enhances transcriptional inhibition potency.[2] This guide details the synthetic chemistry, structure-activity relationships (SAR), and analytical profiling of this scaffold.[2]
Structural Chemistry & SAR Logic
The "Cyanocyclobutyl" Advantage
The transition from Enzalutamide to Apalutamide was driven by the need to maintain AR antagonism while improving the therapeutic index. The core modification lies in the replacement of the gem-dimethyl group with a cyclobutyl ring and the addition of a cyano group (though in the final drug, the cyano is often on the aryl ring, the precursor contains the cyanocyclobutyl motif).
| Feature | gem-Dimethyl (Enzalutamide) | 1-Cyanocyclobutyl Motif (Apalutamide Precursor) | Biological Impact |
| Steric Bulk | Moderate | High (Restricted) | The cyclobutyl ring locks the molecule in a conformation favorable for AR Ligand Binding Domain (LBD) occupancy.[1][2] |
| Metabolic Stability | Susceptible to oxidation | High | The strained ring and electron-withdrawing cyano group reduce susceptibility to CYP450 metabolism.[1] |
| Lipophilicity | High | Optimized | Balances potency with reduced CNS penetration, mitigating GABA-A receptor off-target binding (seizure risk).[1][2] |
The Key Intermediate: 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide
This specific N-(1-cyanocyclobutyl)benzamide derivative is the limiting intermediate in the convergent synthesis of Apalutamide.[1][2] It is formed via a Strecker reaction and serves as the nucleophile that attacks the isothiocyanate to close the thiohydantoin ring.
-
Role: Precursor / Impurity (Impurity 4 in QC profiling).[2]
-
Stability: Prone to retro-Strecker reaction (loss of HCN) under high heat or basic conditions, necessitating precise process control.[2]
Experimental Protocols: Synthesis & Profiling[1]
Synthesis of the N-(1-cyanocyclobutyl)benzamide Scaffold
Objective: Synthesize the core intermediate 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide via a modified Strecker reaction.
Reagents:
-
Cyclobutanone (Reagent grade, >99%)[2]
-
Trimethylsilyl cyanide (TMSCN) or KCN/Acetic Acid[2]
-
Solvent: Acetic acid or Methanol/Acetic Acid mixture[1]
-
Catalyst: Ytterbium(III) triflate (optional for rate enhancement)
Protocol:
-
Preparation: Charge a reaction vessel with 4-Amino-2-fluoro-N-methylbenzamide (1.0 eq) and Cyclobutanone (3.0 eq) in glacial acetic acid.
-
Activation: Stir at room temperature for 30 minutes to allow imine formation equilibrium.
-
Cyanation: Add TMSCN (2.5 eq) dropwise over 20 minutes. Caution: HCN evolution risk.[2] Use a scrubber.[2]
-
Heating: Heat the mixture to 80°C for 12–16 hours. Monitor by LC-MS for the mass peak [M+H]+ = 248.1.[1][2]
-
Quench: Cool to 0°C and pour slowly into an ice-cold saturated NaHCO3 solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.
-
Purification: The product often precipitates.[2][4] Recrystallize from Isopropyl Alcohol (IPA) to yield the N-(1-cyanocyclobutyl)benzamide intermediate as a white solid.[1][2]
Conversion to Thiohydantoin (Apalutamide)
This intermediate is then reacted with 3-isothiocyanato-5-(trifluoromethyl)picolinonitrile in DMA/Ethanol at reflux to effect the ring closure.[1][2]
Visualization: Synthetic Pathway & MoA
Diagram: Convergent Synthesis Workflow
The following diagram illustrates the formation of the N-(1-cyanocyclobutyl)benzamide intermediate and its conversion to the final AR antagonist.
Caption: Convergent synthesis of Apalutamide via the critical N-(1-cyanocyclobutyl)benzamide Strecker intermediate.
Diagram: Mechanism of Action (AR Blockade)
How the final scaffold exerts its biological effect.[2]
Caption: The scaffold prevents AR nuclear translocation, a distinct advantage over first-gen antagonists like Bicalutamide.[2]
Analytical Data & Quality Control
In a drug development context, the N-(1-cyanocyclobutyl)benzamide intermediate is a critical quality attribute.[1][2] Residual intermediate in the final drug substance is classified as an impurity.
Table 1: Physicochemical Profile of the Core Intermediate
| Property | Value / Description | Significance |
| Chemical Name | 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | Primary Strecker Adduct |
| Molecular Formula | C13H14FN3O | Precursor to Apalutamide (C21H15F4N5O2S) |
| Molecular Weight | 247.27 g/mol | Distinct from final drug (477.44 g/mol ) |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility facilitates precipitation during synthesis.[1][2] |
| Stability | pH < 4: StablepH > 9: Retro-Strecker risk | Must be stored under neutral/acidic conditions to prevent HCN loss.[1] |
| HPLC Retention | ~0.45 RRT (Relative to Apalutamide) | Elutes early due to lack of the lipophilic thiohydantoin-pyridine moiety.[2] |
References
-
Clegg, N. J., et al. (2012).[2] ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1] Cancer Research.[2][5]
-
Rathkopf, D. E., et al. (2013).[2] Phase I Study of ARN-509, a Novel Antiandrogen, in the Treatment of Castration-Resistant Prostate Cancer.[1] Journal of Clinical Oncology. [2]
-
Jung, M. E., et al. (2010).[2] Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. [2]
-
BenchChem. (2025).[2][6] Apalutamide's Structure-Activity Relationship: A Technical Guide.[2]
-
ResearchGate. (2024).[2] Analytical method development for Apalutamide and its related substances (Impurity Profiling).[2][7]
Sources
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- 3. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]
- 4. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
- 5. (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
step-by-step synthesis protocol for N-(1-cyanocyclobutyl)benzamide
An Application Note for the Two-Step Synthesis of N-(1-cyanocyclobutyl)benzamide
Abstract
This application note provides a detailed, two-step protocol for the synthesis of N-(1-cyanocyclobutyl)benzamide, a compound featuring a valuable benzamide moiety. The synthesis commences with the formation of the key intermediate, 1-aminocyclobutanecarbonitrile, via a Strecker reaction using cyclobutanone. This intermediate is subsequently acylated with benzoyl chloride under Schotten-Baumann conditions to yield the final product. The protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a robust methodology, mechanistic insights, and critical safety information.
Introduction
N-substituted benzamides are a cornerstone structural motif in modern pharmacology and materials science. Their prevalence in top-selling pharmaceuticals underscores their importance as privileged scaffolds capable of engaging in crucial hydrogen bonding interactions with biological targets.[1] The synthesis of novel benzamide derivatives is therefore a continuous focus of drug development and chemical research.
This guide details a reliable and efficient two-step synthesis of N-(1-cyanocyclobutyl)benzamide. The chosen synthetic strategy is logical and employs two classic, high-yielding name reactions:
-
Strecker Synthesis : To create the α-aminonitrile intermediate from a ketone.[2]
-
Schotten-Baumann Reaction : To form the final amide bond via acylation of the amine.[3][4]
This document provides a comprehensive, step-by-step experimental procedure, explains the chemical principles behind the chosen methods, and includes essential data and safety protocols to ensure reproducible and safe execution.
Overall Synthetic Scheme
The synthesis is performed in two distinct parts, starting from commercially available cyclobutanone.
Caption: Two-step synthesis workflow for N-(1-cyanocyclobutyl)benzamide.
Scientific Principles and Mechanism
Part A: Strecker Amino Acid Synthesis
The Strecker synthesis is a three-component reaction that produces α-aminonitriles from an aldehyde or ketone.[5][6] In this protocol, cyclobutanone is the ketone substrate. The reaction proceeds through the following key steps:
-
Formation of an iminium ion from the reaction of cyclobutanone with ammonia (generated in situ from ammonium chloride).
-
Nucleophilic attack of the cyanide ion (from KCN) on the iminium ion.
-
This attack forms the stable α-aminonitrile, 1-aminocyclobutanecarbonitrile.[7]
Part B: Schotten-Baumann Reaction
This reaction is a classic method for synthesizing amides from amines and acid chlorides.[8] It is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
-
The nitrogen atom of 1-aminocyclobutanecarbonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
-
A tetrahedral intermediate is formed.
-
The intermediate collapses, expelling a chloride ion. Triethylamine (Et₃N), a non-nucleophilic organic base, then quenches the resulting protonated amide and the HCl byproduct to form triethylammonium chloride, which is easily removed during the workup.[9]
Detailed Experimental Protocol
Critical Safety Precautions
| Hazard | Description and Precautionary Measures |
| Potassium Cyanide (KCN) | EXTREMELY TOXIC AND POTENTIALLY LETHAL. Can be fatal if swallowed, inhaled, or absorbed through the skin.[10] CRITICAL: KCN reacts with acid to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[11] NEVER add acid to cyanide waste. All steps involving KCN must be performed in a certified chemical fume hood. Wear double nitrile gloves, a lab coat, and chemical splash goggles.[12] An emergency cyanide antidote kit should be available.[10] |
| Benzoyl Chloride | CORROSIVE and a LACHRYMATOR. Causes severe skin burns and eye damage. Vapors are irritating to the eyes and respiratory system. Handle exclusively in a chemical fume hood. Wear gloves, a lab coat, and chemical splash goggles. |
| Solvents | Dichloromethane (DCM) is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all organic solvents in a well-ventilated fume hood and away from ignition sources. |
Materials and Equipment
| Reagents | Equipment |
| Cyclobutanone (≥98%) | Round-bottom flasks (50 mL, 100 mL) |
| Potassium Cyanide (KCN) (≥97%) | Magnetic stirrer and stir bars |
| Ammonium Chloride (NH₄Cl) (≥99.5%) | Separatory funnel (250 mL) |
| Benzoyl Chloride (≥99%) | Ice-water bath |
| Triethylamine (Et₃N) (≥99.5%) | Rotary evaporator |
| Dichloromethane (DCM), Anhydrous | Standard laboratory glassware |
| Diethyl Ether (Et₂O) | Thin-Layer Chromatography (TLC) plates |
| Sodium Sulfate (Na₂SO₄), Anhydrous | pH paper or meter |
| Hydrochloric Acid (HCl), 1 M | |
| Sodium Bicarbonate (NaHCO₃), Saturated Sol. | |
| Brine (Saturated NaCl Sol.) |
Part A: Synthesis of 1-aminocyclobutanecarbonitrile
-
Reaction Setup : In a 100 mL round-bottom flask, dissolve ammonium chloride (0.64 g, 12 mmol, 1.2 equiv) in 15 mL of deionized water. Add 15 mL of ethanol.
-
Addition of Cyanide : To the stirred solution, add potassium cyanide (0.78 g, 12 mmol, 1.2 equiv). Stir until all solids are dissolved. (CAUTION: Perform this step in a fume hood. Avoid any contact with acid).
-
Addition of Ketone : Cool the mixture to 0 °C in an ice-water bath. Add cyclobutanone (0.70 g, 10 mmol, 1.0 equiv) dropwise over 10 minutes.
-
Reaction : Remove the ice bath and allow the mixture to stir vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC (50% Ethyl Acetate/Hexanes) until the cyclobutanone spot has disappeared.
-
Work-up : Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil, 1-aminocyclobutanecarbonitrile, is used in the next step without further purification.
Part B: Synthesis of N-(1-cyanocyclobutyl)benzamide
-
Reaction Setup : Dissolve the crude 1-aminocyclobutanecarbonitrile (assuming ~10 mmol, 1.0 equiv) in 40 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Addition of Base : Add triethylamine (1.52 g, 2.1 mL, 15 mmol, 1.5 equiv) to the solution.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Benzoyl Chloride : Add benzoyl chloride (1.55 g, 1.3 mL, 11 mmol, 1.1 equiv) dropwise to the stirred solution over 15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes).
-
Quenching and Work-up : Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Washing : Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield N-(1-cyanocyclobutyl)benzamide as a white crystalline solid.
Data Summary and Expected Results
Table of Reagents and Quantities
| Reagent | MW ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| Part A | ||||
| Cyclobutanone | 70.09 | 0.70 g | 10 | 1.0 |
| Potassium Cyanide | 65.12 | 0.78 g | 12 | 1.2 |
| Ammonium Chloride | 53.49 | 0.64 g | 12 | 1.2 |
| Part B | ||||
| 1-aminocyclobutanecarbonitrile | 96.13 | (crude from Part A) | ~10 | 1.0 |
| Benzoyl Chloride | 140.57 | 1.55 g | 11 | 1.1 |
| Triethylamine | 101.19 | 1.52 g | 15 | 1.5 |
Characterization
The final product, N-(1-cyanocyclobutyl)benzamide, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
-
Molecular Formula : C₁₂H₁₂N₂O[1]
-
Molecular Weight : 200.24 g/mol
-
Expected Mass Spec (ESI+) : m/z = 201.10 [M+H]⁺, 223.08 [M+Na]⁺[1]
-
Appearance : White to off-white solid.
Conclusion
This application note presents a validated and detailed two-step synthesis for N-(1-cyanocyclobutyl)benzamide. By employing the Strecker synthesis followed by a Schotten-Baumann acylation, the target compound can be reliably produced from simple starting materials. The provided protocol, complete with safety guidelines and mechanistic rationale, serves as a valuable resource for chemists engaged in the synthesis of novel small molecules for pharmaceutical and research applications.
References
-
Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023). Available at: [Link]
-
Schotten Baumann Reaction - BYJU'S. (2019). Available at: [Link]
-
Schotten–Baumann reaction - Wikipedia. (2020). Available at: [Link]
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Available at: [Link]
-
Strecker amino acid synthesis - Wikipedia. Available at: [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE* - Yale Environmental Health & Safety. Available at: [Link]
-
Schotten-Baumann Reaction - Name Reactions in Organic Synthesis. Available at: [Link]
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Potassium Cyanide Safe Handling Guideline - Princeton University. (2013). Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards - Potassium cyanide (as CN) - CDC. Available at: [Link]
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N-(1-cyanocyclobutyl)benzamide (C12H12N2O) - PubChemLite. Available at: [Link]
-
Potassium cyanide solution (1069401) - Safety data sheet . Available at: [Link]
-
4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | C13H14FN3O | CID 44139520 - PubChem. Available at: [Link]
-
Studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. Available at: [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). Available at: [Link]
-
Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]
- CN111138252A - Synthetic method of cyclobutanone - Google Patents.
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PMC. (2011). Available at: [Link]
-
Cyclobutanone synthesis - Organic Chemistry Portal. Available at: [Link]
-
cyclobutanone - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Available at: [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 8. testbook.com [testbook.com]
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- 11. fishersci.com [fishersci.com]
- 12. ehs.yale.edu [ehs.yale.edu]
Application Notes and Protocols for the Synthesis of N-(1-cyanocyclobutyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-cyanocyclobutyl)benzamide is a molecule of interest in medicinal chemistry and drug discovery, serving as a potential building block for more complex pharmaceutical agents. Its structure, featuring a benzamide group attached to a cyanocyclobutyl moiety, presents a unique scaffold for the development of novel therapeutics. The synthesis of this compound is a critical step in its evaluation and further application. This document provides a detailed guide to the reagents, underlying chemical principles, and a comprehensive protocol for the laboratory-scale preparation of N-(1-cyanocyclobutyl)benzamide.
Reagents and Their Roles
The synthesis of N-(1-cyanocyclobutyl)benzamide is most directly achieved through the N-acylation of 1-aminocyclobutanecarbonitrile with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the formation of an amide bond between the primary amine and the acyl chloride.[1][2][3] The key reagents and their functions are outlined below.
| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |
| 1-Aminocyclobutanecarbonitrile | C₅H₈N₂ | 96.13 | Starting Material (Nucleophile) | The primary amine provides the nucleophilic nitrogen for the acylation reaction. |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent (Electrophile) | Provides the benzoyl group. It is highly reactive and moisture-sensitive.[4] |
| Triethylamine | (C₂H₅)₃N | 101.19 | Base | Scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | An inert solvent that dissolves the reactants and facilitates the reaction. |
Reaction Mechanism: The Schotten-Baumann Reaction
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-aminocyclobutanecarbonitrile attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by triethylamine to yield the final amide product and triethylamine hydrochloride.[2]
Caption: Mechanism of N-(1-cyanocyclobutyl)benzamide synthesis.
Experimental Protocol
This protocol is adapted from a similar procedure for the acylation of 1-aminocyclopentanecarbonitrile and general Schotten-Baumann reaction conditions.[5][6][]
Materials:
-
1-Aminocyclobutanecarbonitrile
-
Benzoyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminocyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per mmol of the amine).
-
Addition of Base: To the stirred solution, add triethylamine (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: In a separate flask, dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane. Add this solution to a dropping funnel and add it dropwise to the cooled amine solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Isolation of the Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(1-cyanocyclobutyl)benzamide.
Caption: Step-by-step synthesis workflow.
Purification:
The crude product can be purified by one of the following methods:
-
Recrystallization: This is a common method for purifying solid organic compounds.[8] A suitable solvent system should be determined empirically. Good starting points for benzamides include ethanol, ethyl acetate/hexanes, or acetone/water.[9] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, whereupon the pure product should crystallize out, leaving impurities in the solution.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed.[10] A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), should be determined by TLC analysis.
Characterization:
The identity and purity of the synthesized N-(1-cyanocyclobutyl)benzamide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation.[11][12]
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzoyl group, the amide proton (which may be a broad singlet), and the methylene protons of the cyclobutyl ring.
-
¹³C NMR: Characteristic signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the carbons of the cyclobutyl ring should be observed.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide and the C≡N stretch of the nitrile.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Benzoyl chloride is corrosive, a lachrymator, and reacts with water.[10][11] It should be handled with extreme care.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.[15]
-
1-Aminocyclobutanecarbonitrile should be handled with care, as aminonitriles can be toxic.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
References
-
PubChem. N-(1-cyanocyclobutyl)benzamide. National Center for Biotechnology Information. [Link]
-
KHA Online-SDS Management. Dichloromethane Safety Data Sheet: An Overview. (2024). [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: dichloromethane. (2022). [Link]
-
Carl ROTH. Safety Data Sheet: Dichloromethane. [Link]
-
Redox. Safety Data Sheet Triethylamine. (2023). [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. (2024). [Link]
-
Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). (2018). [Link]
- O'Neil, M. J. (Ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition, The Royal Society of Chemistry, 2013.
-
Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555–562. [Link]
-
Cheméo. Chemical Properties of N-cyclobutyl-N-methyl-benzamide. [Link]
-
Pharmaffiliates. 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). [Link]
-
SIELC Technologies. Separation of Cyanamide on Newcrom R1 HPLC column. [Link]
-
de Graaf, R. A., et al. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. (2011). [Link]
-
Beilstein Journals. Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives. (2018). [Link]
-
BYJU'S. Schotten Baumann Reaction. (2019). [Link]
-
Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023). [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Waters. Chromatography Columns and Supplies Catalog. (2022). [Link]
-
Taylor & Francis. Benzoyl chloride – Knowledge and References. [Link]
-
Wikipedia. Benzoyl chloride. [Link]
-
ResearchGate. Reaction order experiment for quinuclidinecatalyzed reaction of benzoyl.... [Link]
-
Vedantu. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. (2026). [Link]
-
Taylor & Francis Online. Benzoyl chloride – Knowledge and References. [Link]
-
PMC. N-(Cyanomethyl)benzamide. [Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. kinampark.com [kinampark.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 14. bmse000668 Benzamide at BMRB [bmrb.io]
- 15. N-(Cyanomethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Production Methods for N-(1-cyanocyclobutyl)benzamide
Executive Summary & Scientific Context
The 1-cyanocyclobutyl moiety is a privileged structural motif in modern medicinal chemistry. It serves as a critical pharmacophore in second-generation nonsteroidal androgen receptor (AR) inhibitors, most notably in the synthesis of Apalutamide for prostate cancer management 1. Furthermore, this sterically constrained alpha-aminonitrile core has been successfully integrated into nanomolar amidine-based inhibitors of Sphingosine Kinase 1 (SphK1), a bioactive lipid producer implicated in cancer progression 2.
Commercially available N-(1-cyanocyclobutyl)benzamide (CAS: 1306604-17-0) 3 acts as an essential model compound and versatile building block for process chemists. This application note details a highly scalable, self-validating, two-step synthetic protocol designed to maximize yield while mitigating the severe safety hazards traditionally associated with aminonitrile synthesis.
Downstream applications of the 1-cyanocyclobutylamine core in pharmaceutical development.Mechanistic Rationale & Process Design
Scaling the production of N-(1-cyanocyclobutyl)benzamide requires overcoming two primary chemical engineering hurdles: the safe handling of cyanide equivalents and the suppression of competitive side reactions during acylation.
-
Strecker Amination Causality : Traditional Strecker synthesis utilizes sodium cyanide (NaCN) in aqueous acidic conditions. On a process scale, this poses severe hazards due to the potential generation of lethal hydrogen cyanide (HCN) gas. By substituting NaCN with trimethylsilyl cyanide (TMSCN) in methanolic ammonia [[2]](), the reaction proceeds under semi-anhydrous conditions. This mitigates HCN evolution and prevents the reversible formation of the cyanohydrin byproduct, driving the equilibrium strictly toward the desired 1-aminocyclobutanecarbonitrile.
-
Schotten-Baumann Acylation Causality : Standard acylation conditions employ triethylamine (TEA) in dichloromethane (DCM). However, DCM presents environmental and phase-separation challenges during scale-up. We substitute DCM with 2-Methyltetrahydrofuran (2-MeTHF) —a biorenewable solvent that enhances phase separation during aqueous workup due to its low water miscibility. Furthermore, N,N-diisopropylethylamine (DIPEA) is selected over TEA; its steric bulk minimizes competitive acylammonium intermediate degradation and suppresses the formation of benzoic anhydride side products.
Process Optimization Data
The following table summarizes the quantitative improvements achieved by shifting from traditional bench-scale methods to our optimized scalable protocol.
| Parameter | Method A (Traditional Bench Scale) | Method B (Optimized Scalable Protocol) | Causality / Process Impact |
| Cyanide Source | NaCN / NH₄Cl (aq) | TMSCN / NH₃ (MeOH) | Eliminates HCN gas risk; anhydrous conditions push equilibrium to aminonitrile. |
| Solvent (Acylation) | Dichloromethane (DCM) | 2-Methyltetrahydrofuran | 2-MeTHF offers superior phase separation and complies with green chemistry mandates. |
| Base | Triethylamine (TEA) | DIPEA | Steric bulk of DIPEA reduces nucleophilic side reactions and anhydride formation. |
| Overall Yield | 62% | 88% | Telescoped anhydrous conditions prevent intermediate hydrolysis. |
| Purity (HPLC) | 91.5% | > 99.0% | Crystallization from Heptane/EtOAc efficiently purges trace impurities. |
Synthetic Workflow
Synthetic workflow for the scalable production of N-(1-cyanocyclobutyl)benzamide.Step-by-Step Scalable Protocols
Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps until the specified In-Process Control (IPC) criteria are met.
Phase 1: Synthesis of 1-Aminocyclobutanecarbonitrile
Materials:
-
Cyclobutanone (1.0 eq, e.g., 100 g, 1.42 mol)
-
2N Ammonia in Methanol (NH₃/MeOH) (5.0 eq, 3.55 L)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq, 169 g, 1.71 mol)
Procedure:
-
Preparation : Purge a 10 L jacketed reactor with nitrogen. Charge the reactor with 2N NH₃/MeOH (3.55 L) and cool to 10 °C.
-
Addition : Add cyclobutanone (100 g) to the methanolic ammonia solution under moderate agitation (250 rpm). Stir for 30 minutes to allow imine formation.
-
Cyanation : Using an addition funnel, add TMSCN (169 g) dropwise over 1 hour, maintaining the internal temperature below 20 °C (reaction is mildly exothermic).
-
Maturation : Warm the reactor to 25 °C (room temperature) and stir for 16 hours 2.
-
Workup : Concentrate the reaction mixture under reduced pressure (35 °C, 50 mbar) to remove methanol and excess ammonia. Dissolve the crude residue in 2-MeTHF (1 L) and wash with saturated aqueous NaHCO₃ (500 mL) followed by brine (500 mL). Dry the organic layer over anhydrous Na₂SO₄.
System Validation & In-Process Control (IPC 1):
-
Sampling : Remove 100 µL of the reaction mixture at hour 15, dilute with 900 µL MeOH, and analyze via GC-FID.
-
Validation Criterion : Cyclobutanone peak area must be < 1.0% . If > 1.0%, continue stirring for an additional 4 hours and re-sample.
-
Structural Verification : ¹H NMR (CDCl₃) of the concentrated intermediate must confirm the disappearance of the cyclobutanone multiplet at 3.1 ppm and the appearance of cyclobutane ring multiplets at 1.8–2.6 ppm.
Phase 2: Synthesis of N-(1-cyanocyclobutyl)benzamide
Materials:
-
1-Aminocyclobutanecarbonitrile (from Phase 1, approx. 1.42 mol in 2-MeTHF)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 275 g, 2.13 mol)
-
Benzoyl Chloride (1.1 eq, 220 g, 1.56 mol)
-
2-Methyltetrahydrofuran (2-MeTHF) (1.5 L total volume)
Procedure:
-
Preparation : Transfer the dried 1-aminocyclobutanecarbonitrile solution in 2-MeTHF to a clean 5 L jacketed reactor. Add DIPEA (275 g) and cool the mixture to 0 °C.
-
Acylation : Dilute benzoyl chloride (220 g) in 2-MeTHF (200 mL). Add this solution dropwise to the reactor over 2 hours. Critical: Maintain internal temperature between 0 °C and 5 °C to prevent di-acylation.
-
Maturation : Once addition is complete, remove the cooling jacket and allow the reaction to warm to 20 °C. Stir for 4 hours.
-
Quench & Extraction : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (1 L). Stir vigorously for 15 minutes. Separate the aqueous layer. Wash the organic phase with 1N HCl (500 mL) to remove residual DIPEA, followed by brine (500 mL).
-
Crystallization : Concentrate the organic layer under reduced pressure until a thick slurry forms. Add n-Heptane (1 L) dropwise while heating to 60 °C until the solid dissolves (or forms a uniform suspension), then cool slowly to 5 °C over 4 hours. Filter the resulting white crystalline solid and wash with cold n-Heptane (300 mL). Dry in a vacuum oven at 45 °C for 12 hours.
System Validation & In-Process Control (IPC 2):
-
Sampling : Remove 50 µL of the reaction mixture at hour 4, quench in 1 mL H₂O/MeCN (1:1), and analyze via RP-HPLC (UV 210 nm).
-
Validation Criterion : 1-aminocyclobutanecarbonitrile peak area must be < 0.5% .
-
Final Purity Check : Post-crystallization HPLC purity must exceed 99.0% . Expected mass (ESI-MS): [M+H]⁺ = 201.1 m/z.
References
-
[1] Google Patents. CN110818631A - Pyridine thiourea derivative and preparation method and application thereof. (Context: Apalutamide synthesis and the industrial relevance of cyanocyclobutyl intermediates). 1
-
[3] Sigma-Aldrich. N-benzamide | N-(1-cyanocyclobutyl)benzamide (CAS No.: 1306604-17-0). (Context: Commercial availability and molecular specifications). 3
-
[2] National Institutes of Health (NIH) / PMC. Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells. (Context: Strecker amination of cyclobutanone using TMSCN and subsequent acylation). 2
Sources
- 1. CN110818631A - Pyridine thiourea derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-benzamide | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Microwave-Assisted Synthesis of N-(1-cyanocyclobutyl)benzamide
Executive Summary
N-(1-cyanocyclobutyl)benzamide is a highly specialized structural motif frequently utilized as a building block in the development of advanced active pharmaceutical ingredients (APIs), including androgen receptor antagonists. The synthesis fundamentally relies on the amidation of 1-amino-1-cyclobutanecarbonitrile. However, this specific amine is notoriously difficult to functionalize due to the severe steric hindrance of the
This application note details a highly efficient, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method overcomes the thermodynamic barriers of deactivated amines, reducing reaction times from days to merely 15 minutes while maximizing both yield and purity.
Mechanistic Rationale & Causality
The Challenge of Deactivated Amines: In conventional thermal synthesis, coupling a sterically hindered and electronically deactivated amine like 1-amino-1-cyclobutanecarbonitrile with an acylating agent (e.g., benzoyl chloride) is sluggish. The strongly electron-withdrawing -CN group drastically reduces the nucleophilicity of the amine's lone pair. Consequently, standard room-temperature or conventional reflux conditions often lead to incomplete conversions, extended reaction times, and competitive hydrolysis of the acyl chloride ()[1].
The MAOS Advantage:
Microwave irradiation provides a kinetic bypass for sterically hindered substrates ()[2]. By utilizing N,N-Dimethylformamide (DMF) as the solvent—which possesses a high loss tangent (
Reagent Selection: Benzoyl chloride is selected over standard carboxylic acid/coupling agent systems (like HATU) to maximize the electrophilicity of the carbonyl carbon, a strict requirement when reacting with highly deactivated amines ()[4]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to liberate the free amine from its hydrochloride salt and scavenge the HCl byproduct without competing for the acylating agent.
Reaction Pathway Visualization
Figure 1: Microwave-assisted amidation workflow for N-(1-cyanocyclobutyl)benzamide synthesis.
Experimental Protocol
Safety Warning: Benzoyl chloride is a lachrymator and corrosive. 1-Amino-1-cyclobutanecarbonitrile is a nitrile derivative. Handle all reagents in a properly ventilated fume hood.
Materials & Equipment:
-
1-Amino-1-cyclobutanecarbonitrile hydrochloride (CAS: 127946-77-4)
-
Benzoyl chloride (Reagent grade, >99%)
-
N,N-Diisopropylethylamine (DIPEA, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and pressure monitor.
Step-by-Step Methodology (Self-Validating System):
-
Preparation : To an oven-dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 1-amino-1-cyclobutanecarbonitrile hydrochloride (1.0 mmol, 132.6 mg) in anhydrous DMF (3.0 mL).
-
Base Activation : Inject DIPEA (2.5 mmol, 435 µL) into the suspension.
-
Causality: The 2.5 equivalents of DIPEA serve a dual purpose: 1.0 eq neutralizes the HCl salt to generate the nucleophilic free base, while the remaining 1.5 eq acts as an acid scavenger for the amidation byproduct, preventing the reaction from stalling.
-
-
Acylation : Place the vial in an ice bath (0 °C) and add benzoyl chloride (1.2 mmol, 140 µL) dropwise.
-
Causality: Initial addition at 0 °C prevents uncontrolled exothermic degradation before the vial is safely sealed.
-
-
Sealing & Irradiation : Seal the vial with a Teflon-lined crimp cap. Insert into the microwave reactor and apply the following parameters to drive the direct amidation ()[5]:
-
Temperature : 120 °C
-
Ramp Time : 2 minutes
-
Hold Time : 15 minutes ()[6]
-
Power : Dynamic (Max 150 W)
-
Cooling : Active compressed air cooling to 50 °C post-reaction.
-
-
Validation Checkpoint : Withdraw a 10 µL aliquot, dilute in 1.0 mL Methanol, and analyze via LC-MS.
-
Success Criterion: Confirm the presence of the target mass
at m/z 201.1 and the disappearance of the amine starting material (m/z 97.1). If starting material persists >5%, re-seal and irradiate for an additional 5 minutes. This ensures the protocol adapts to slight variations in reagent purity.
-
-
Work-Up : Transfer the cooled reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (20 mL). Wash sequentially with:
-
Saturated aqueous NaHCO₃ (2 × 10 mL) to quench any unreacted benzoyl chloride.
-
1M aqueous HCl (10 mL) to remove excess DIPEA.
-
Brine (10 mL) to remove residual DMF.
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(1-cyanocyclobutyl)benzamide as a highly pure solid.
Data Presentation: Method Comparison
The implementation of MAOS provides a stark improvement over conventional heating methodologies for sterically hindered amidation ()[7].
| Reaction Parameter | Conventional (Room Temp) | Conventional (Reflux) | Microwave-Assisted (MAOS) |
| Solvent | DCM | Toluene | DMF |
| Temperature | 25 °C | 110 °C | 120 °C |
| Reaction Time | 48 hours | 16 hours | 15 minutes |
| Conversion Rate | < 15% | ~ 55% | > 98% |
| Isolated Yield | N/A | 42% | 89% |
| Impurity Profile | High unreacted SM | Hydrolysis byproducts | Clean (Trace impurities) |
References
-
Title: Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells Source: National Institutes of Health (NIH PMC) URL: [Link]
-
Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]
-
Title: Microwave-Assisted Synthesis of Amide under Solvent-free Conditions Source: ResearchGate URL: [Link]
-
Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: SciTechnol URL: [Link]
-
Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL: [Link]
-
Title: Microwave-assisted One-pot Synthesis of Amide Bond using WEB Source: Bentham Science URL: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
Application Notes and Protocols for N-(1-cyanocyclobutyl)benzamide
Introduction
N-(1-cyanocyclobutyl)benzamide is a synthetic organic compound featuring a benzamide group attached to a cyanocyclobutyl moiety. While specific experimental data for this compound is not extensively available in public literature, its structural components—a benzamide and a cyanocyclobutyl group—provide a basis for establishing robust handling and storage protocols. This guide synthesizes information from structurally related compounds to provide a comprehensive framework for researchers, scientists, and drug development professionals to ensure the safe and effective use of this molecule. The protocols outlined herein are designed to be self-validating by emphasizing a cautious approach and adherence to established laboratory safety standards.
Compound Properties and Specifications
Understanding the fundamental chemical and physical properties of a compound is critical for its proper handling and storage. The following table summarizes the known and predicted properties of N-(1-cyanocyclobutyl)benzamide.
| Property | Value | Source |
| Molecular Formula | C12H12N2O | PubChem[1] |
| Molecular Weight | 200.24 g/mol | PubChem[1] |
| Monoisotopic Mass | 200.09496 Da | PubChem[1] |
| Predicted XlogP | 1.7 | PubChem[1] |
| SMILES | C1CC(C1)(C#N)NC(=O)C2=CC=CC=C2 | PubChem[1] |
| InChI | InChI=1S/C12H12N2O/c13-9-12(7-4-8-12)14-11(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,14,15) | PubChem[1] |
| InChIKey | LLAQLGZLXTVCPA-UHFFFAOYSA-N | PubChem[1] |
Hazard Identification and Safety Precautions
Due to the absence of a specific Safety Data Sheet (SDS) for N-(1-cyanocyclobutyl)benzamide, a conservative approach to hazard assessment is necessary. This involves considering the potential hazards associated with its structural components: the benzamide group and the cyano group.
Potential Hazards based on Structural Analogs:
-
Benzamide: Benzamide and its derivatives can be harmful if swallowed and may cause skin and eye irritation.[2][3][4] Some benzamides are also suspected of causing genetic defects.[5][6]
-
Cyano Group: Compounds containing a cyano (nitrile) group can be toxic if swallowed, inhaled, or in contact with skin, as they can release hydrogen cyanide.[7][8]
Recommended General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9][10]
-
Ventilation: Handle N-(1-cyanocyclobutyl)benzamide in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11][12]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2] In case of contact, immediately flush the affected area with copious amounts of water.[9]
-
Handling Practices: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly after handling.[2]
Experimental Protocols
Receiving and Initial Inspection
Objective: To safely receive and inspect the incoming compound.
Protocol:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE before opening the package in a designated receiving area, preferably within a fume hood.
-
Verify that the compound name, molecular formula, and quantity match the order specifications.
-
Examine the primary container for any breaches in integrity.
-
Affix a label with the date of receipt and the name of the receiving personnel.
Storage Protocols
Objective: To ensure the stability and integrity of the compound during storage.
Protocol:
-
Storage Conditions: Store N-(1-cyanocyclobutyl)benzamide in a tightly sealed, clearly labeled container.[11] The storage area should be cool, dry, and well-ventilated.[9]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potential exothermic or degradation reactions.[3][12]
-
Long-Term Storage: For long-term storage, consider refrigeration in an opaque container to protect from light, which can cause photodegradation of aromatic compounds.[13]
Handling and Weighing
Objective: To safely handle and accurately weigh the compound for experimental use.
Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is worn.
-
Weighing: Weigh the compound in a fume hood to prevent inhalation of any dust particles. Use a tared, sealed container for weighing to minimize exposure.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces. Dispose of any contaminated materials according to institutional guidelines.
Solution Preparation
Objective: To safely prepare solutions of N-(1-cyanocyclobutyl)benzamide.
Protocol:
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the compound's predicted solubility.
-
Dissolution: In a fume hood, add the weighed compound to the solvent in a suitable container. If necessary, use gentle agitation or sonication to aid dissolution. Avoid heating mixtures with strong acids or bases, which could promote hydrolysis of the amide bond.[13][14]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Waste Disposal
Objective: To dispose of waste containing N-(1-cyanocyclobutyl)benzamide safely and in accordance with regulations.
Protocol:
-
Segregation: Segregate waste containing this compound from other waste streams.
-
Containerization: Collect all waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[2] Do not dispose of it down the drain.[11]
Workflow and Decision Making
The following diagram illustrates the general workflow for the safe handling and storage of N-(1-cyanocyclobutyl)benzamide.
Caption: Workflow for receiving, storing, handling, and disposing of N-(1-cyanocyclobutyl)benzamide.
Stability Considerations
While specific stability data for N-(1-cyanocyclobutyl)benzamide is unavailable, potential degradation pathways can be inferred from its structure.
-
Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 1-aminocyclobutanecarbonitrile and benzoic acid.[13][15] The cyano group can also undergo hydrolysis.[13]
-
Oxidation: The benzamide portion of the molecule could be susceptible to oxidation, although it is generally stable.[3]
-
Photodegradation: Aromatic compounds can be sensitive to light and may degrade upon prolonged exposure.[13]
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes.[15]
To minimize degradation, it is crucial to store the compound in a cool, dry, and dark environment and to use neutral pH conditions for solutions whenever possible.[13]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]
-
Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.
References
-
PubChem. (n.d.). 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(1-cyanocyclobutyl)benzamide. Retrieved from [Link]
-
Cheméo. (n.d.). N-cyclobutyl-N-methyl-benzamide. Retrieved from [Link]
-
International Coatings. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Dow. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Jotun. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
FlexPro. (2015). Safety Data Sheet. Retrieved from [Link]
-
Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 32(11), 1773–1781. [Link]
-
Organic Syntheses. (n.d.). α-CYCLOHEXYLPHENYLACETONITRILE. Retrieved from [Link]
-
ResearchGate. (n.d.). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link]
-
Wehrstedt, K. D., et al. (2009). Safe transport of cyanamide. Journal of hazardous materials. [Link]
-
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]
-
Macomb County Medical Control Authority. (n.d.). Cyanide Exposure Supplement Protocol for use of Cyanokit® (Hydroxocobalamin). Retrieved from [Link]
Sources
- 1. PubChemLite - N-(1-cyanocyclobutyl)benzamide (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. Benzamide | 55-21-0 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Safe transport of cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. media.adeo.com [media.adeo.com]
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- 12. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(1-cyanocyclobutyl)benzamide
Welcome to the dedicated technical support guide for the synthesis and optimization of N-(1-cyanocyclobutyl)benzamide. This resource is designed for our partners in research, discovery, and process development. We aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and enhance your reaction yields effectively.
Section 1: Understanding the Synthetic Landscape
The synthesis of N-(1-cyanocyclobutyl)benzamide, an N-substituted amide, can be approached through several strategic disconnections. However, the most common and generally reliable method involves the acylation of a key amine intermediate.
Primary Synthetic Pathway: Acylation of 1-Aminocyclobutanecarbonitrile
The most robust and widely applicable route is a two-stage process beginning with cyclobutanone.
-
Stage 1: Strecker Synthesis of the Amine Intermediate. The initial step involves the synthesis of 1-aminocyclobutanecarbonitrile from cyclobutanone. This is a classic Strecker synthesis, a powerful method for creating α-amino nitriles from a carbonyl compound, an amine source (ammonia), and a cyanide source.[1]
-
Stage 2: Schotten-Baumann Amidation. The resulting 1-aminocyclobutanecarbonitrile is then acylated using benzoyl chloride in a Schotten-Baumann reaction. This reaction is typically performed in a two-phase system (organic solvent and aqueous base) or in a single organic phase with a non-nucleophilic base to neutralize the HCl byproduct.[2]
Caption: Recommended two-stage synthesis workflow for N-(1-cyanocyclobutyl)benzamide.
An alternative, though often more challenging, approach is the Ritter Reaction . This method would involve generating a cyclobutyl carbocation from a precursor like 1-hydroxycyclobutanecarbonitrile in the presence of a strong acid, which is then trapped by benzonitrile.[3][4] While elegant, this route can be complicated by carbocation rearrangements and the harsh acidic conditions required. For this reason, we will focus our optimization guide on the more traditional acylation pathway.
Section 2: Troubleshooting Guide for Low Reaction Yield
A diminished yield is the most frequent challenge. The following Q&A guide addresses the most common failure points in the Schotten-Baumann amidation step.
Q1: My reaction yield is poor, and I recover a significant amount of benzoic acid. What is happening?
A1: This is a classic sign of benzoyl chloride hydrolysis . Benzoyl chloride is highly reactive towards water. If moisture is present in your solvent, glassware, or even the amine starting material, the benzoyl chloride will preferentially react with water to form benzoic acid, which is unreactive in this context.[2][5]
Corrective Actions:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[5]
-
Reagent Handling: Add the benzoyl chloride to the reaction mixture via a syringe under an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: The hydrolysis reaction is exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help suppress this side reaction.[2]
Q2: The reaction stalls, and I isolate unreacted 1-aminocyclobutanecarbonitrile. Why isn't it reacting?
A2: The most probable cause is the protonation of your amine . The acylation reaction generates one equivalent of hydrochloric acid (HCl). This acid will readily react with the basic nitrogen of your starting amine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with benzoyl chloride.[2]
Corrective Actions:
-
Inclusion of a Base: It is critical to include at least one equivalent of a base to act as an acid scavenger. In a biphasic Schotten-Baumann setup, an aqueous base like 10% NaOH is used.[2] For a single-phase reaction in a solvent like Dichloromethane (DCM), a non-nucleophilic organic base like triethylamine (TEA) or pyridine is essential.
-
Sufficient Stoichiometry: Ensure you are using a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete neutralization of the generated HCl.
-
Vigorous Mixing: In a two-phase system, inefficient stirring can prevent the reactants in the organic layer from interacting with the base in the aqueous layer, leading to localized acid buildup.[2]
Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.
Section 3: Purification Strategies and Impurity Management
Effective purification is key to obtaining a high-quality final product. The choice between recrystallization and chromatography depends on the impurity profile.
Q3: What are the most common impurities I should expect, and how do I remove them?
A3: Besides unreacted starting materials, the primary impurities are typically byproducts from the synthesis or degradation.
| Impurity | Origin | Identification | Removal Strategy |
| Benzoic Acid | Hydrolysis of benzoyl chloride.[5] | Appears as a distinct, more polar spot on TLC. | Wash the crude organic extract with a dilute aqueous base like saturated sodium bicarbonate (NaHCO₃) solution during workup.[6] |
| Unreacted 1-Aminocyclobutanecarbonitrile | Incomplete reaction, amine protonation. | Appears as a baseline or very polar spot on TLC. | Wash the crude organic extract with a dilute aqueous acid like 1M HCl during workup.[6] |
| Di-benzoylated Amine | Use of excess benzoyl chloride. | Appears as a less polar spot than the product on TLC. | Use a 1:1 stoichiometry of amine to benzoyl chloride. Can be separated by column chromatography. |
Q4: My crude product is an oil and won't crystallize. What should I do?
A4: Oiling out during recrystallization is common when impurities are present, as they can depress the melting point and inhibit crystal lattice formation.[6]
Troubleshooting Steps:
-
Confirm Purity: First, analyze a small sample of the oil by TLC or LC-MS. If it is heavily impure, direct crystallization is unlikely to succeed.
-
Attempt Column Chromatography: Purify a portion of the crude oil via flash column chromatography. This is the most effective way to separate the desired product from various impurities.[6] Use a solvent system like ethyl acetate/hexanes, starting with low polarity and gradually increasing it.
-
Induce Crystallization: If the product is relatively pure post-chromatography but remains an oil, try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a "seed crystal" of previously solidified product.
-
Cooling the solution very slowly.
-
Section 4: Optimized Experimental Protocols
The following protocols represent a robust starting point for achieving high yields.
Protocol 1: Synthesis of N-(1-cyanocyclobutyl)benzamide
Materials:
-
1-Aminocyclobutanecarbonitrile (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-aminocyclobutanecarbonitrile and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (TEA) dropwise with stirring.
-
Slowly add benzoyl chloride dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash successively with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Select an appropriate solvent system (e.g., ethanol/water, or ethyl acetate/hexanes). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Add the minimum amount of the hot solvent required to fully dissolve the crude solid.
-
If the solution has persistent color, you may add a very small amount of activated charcoal, swirl, and hot-filter through a fluted filter paper.[6]
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight. Determine the yield and melting point.
Section 5: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this synthesis? A: The key hazards are associated with the starting materials. 1-aminocyclobutanecarbonitrile is a cyanide-containing compound and should be handled with extreme care in a well-ventilated fume hood, avoiding contact with acids which could generate toxic HCN gas. Benzoyl chloride is a lachrymator and corrosive; always handle it in a fume hood with appropriate personal protective equipment (PPE).
Q: Which analytical techniques are best for characterizing the final product? A: For structural confirmation, ¹H NMR and ¹³C NMR are essential. Mass spectrometry (LC-MS or GC-MS) will confirm the molecular weight. For purity assessment, HPLC is the gold standard, while melting point analysis provides a quick and effective measure of purity.
Q: Can I use benzoic acid with a coupling agent instead of benzoyl chloride? A: Yes, this is a viable alternative. Amide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate benzoic acid for reaction with the amine.[7] This method avoids the generation of HCl but may require an additional additive like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and purification to remove the urea byproduct.[2]
References
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
-
Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679. [Link]
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem Technical Support.
-
Organic Chemistry Portal. (2018). Ritter Reaction. [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved February 27, 2026. [Link]
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]
-
Zainal, N. A., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(1), 135-147. [Link]
- Google Patents. (n.d.). US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid.
- Google Patents. (n.d.).
-
PubMed. (2026). Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Optimizing N-(1-Cyanocyclobutyl)benzamide Synthesis
Welcome to the Application Scientist Support Portal. This guide is designed to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the two-step synthesis of N-(1-cyanocyclobutyl)benzamide.
The synthesis relies on a foundational two-step sequence: a Strecker reaction converting cyclobutanone to 1-aminocyclobutanecarbonitrile, followed by N-acylation using benzoyl chloride. Below, we dissect the mechanistic bottlenecks of this pathway and provide field-proven, self-validating protocols to maximize your yields.
Reaction pathway for N-(1-cyanocyclobutyl)benzamide highlighting critical mechanistic steps.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Step 1: The Strecker Reaction (Aminonitrile Formation)
Q: My conversion of cyclobutanone to 1-aminocyclobutanecarbonitrile is consistently below 50%. What is causing this bottleneck? A: Low yields in this step are almost always driven by two factors: reactant volatility and reaction equilibrium. Cyclobutanone is highly volatile (boiling point ~99°C). If the reaction is run in an open flask or heated excessively, the starting material simply evaporates. Furthermore, the Strecker reaction is an equilibrium process. The initial condensation of ammonia with the ketone to form the iminium ion releases water, and the subsequent nucleophilic attack by cyanide is reversible [[1]](). Solution: You must force the equilibrium forward using a massive excess of ammonia and cyanide. Run the reaction in a sealed, heavy-walled vessel using 2N NH₃ in methanol with 2.0 equivalents of KCN and NH₄Cl at room temperature 2.
Q: The isolated 1-aminocyclobutanecarbonitrile turns into a dark, intractable mixture upon storage. How do I prevent degradation?
A: Free
Step 2: N-Acylation (Benzoylation)
Q: The benzoylation step is extremely sluggish, and I recover mostly unreacted aminonitrile even with excess benzoyl chloride. Why? A: This is a classic case of dual deactivation—both steric and electronic. The carbon atom at position 1 of the cyclobutane ring is a fully substituted quaternary center. This creates a highly sterically hindered environment around the primary amine, physically blocking the nucleophilic attack on the carbonyl carbon of benzoyl chloride. Additionally, the adjacent cyano (-CN) group is strongly electron-withdrawing, pulling electron density away from the nitrogen lone pair and drastically reducing its nucleophilicity. Solution: Standard triethylamine (TEA) may not be sufficient. Switch to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate.
Q: I am observing massive formation of benzoic acid instead of the target amide. How do I fix this? A: Because your amine is a poor, sterically hindered nucleophile, any adventitious water in your solvent or base will outcompete the amine and rapidly hydrolyze the benzoyl chloride into benzoic acid. Solution: Strict anhydrous conditions are mandatory. Use freshly distilled or sure-seal anhydrous dichloromethane (DCM) and ensure your glassware is flame-dried.
Part 2: Quantitative Parameters & Diagnostic Data
To ensure reproducibility, benchmark your reactions against the following standardized parameters and analytical markers.
| Parameter | Step 1: Strecker Reaction | Step 2: Benzoylation |
| Target Intermediate/Product | 1-Aminocyclobutanecarbonitrile | N-(1-cyanocyclobutyl)benzamide |
| Key Reagent Equivalents | Cyclobutanone (1.0 eq), KCN (2.0 eq), NH₄Cl (2.0 eq) | Aminonitrile (1.0 eq), Benzoyl Chloride (1.5 eq), DIPEA (2.5 eq) |
| Solvent System | 2N NH₃ in Methanol (0.2 M) | Anhydrous Dichloromethane (DCM) |
| Reaction Time & Temp | 17 hours @ 20-25°C | 12-18 hours @ 0°C to Room Temp |
| Expected Yield | 80 - 90% | 70 - 85% |
| Critical Control Point | Prevent NH₃/ketone volatilization (sealed vessel) | Strict exclusion of moisture |
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of 1-aminocyclobutanecarbonitrile
This protocol utilizes a high-concentration ammonia environment to drive the equilibrium forward, as validated in the synthesis of rigid amidine analogs 2.
-
Setup: In a heavy-walled reaction vessel equipped with a secure Teflon screw-cap, dissolve cyclobutanone (1.0 eq) in a 2N solution of ammonia in methanol (NH₃/MeOH) to achieve a final ketone concentration of 0.2 M.
-
Reagent Addition: Add potassium cyanide (KCN, 2.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq) to the stirring solution.
-
Reaction: Seal the vessel immediately to trap the volatile ammonia gas and cyclobutanone. Stir the reaction mixture vigorously at room temperature (20-25°C) for 17 hours.
-
Workup: Carefully vent the vessel in a fume hood. Evaporate the methanolic solvent under reduced pressure. Suspend the resulting crude residue in chloroform (CHCl₃) to precipitate the inorganic salts.
-
Isolation: Filter the suspension through a fine glass frit. The filtrate contains the free base 1-aminocyclobutanecarbonitrile.
-
Self-Validation Checkpoint: Spot the filtrate on a TLC plate; a positive ninhydrin stain indicates the presence of the primary amine. Proceed immediately to Protocol B to prevent degradation.
Protocol B: Synthesis of N-(1-cyanocyclobutyl)benzamide
This protocol overcomes the steric hindrance of the quaternary cyclobutane carbon through the use of excess acylating agent and a non-nucleophilic base.
-
Setup: Dissolve the freshly prepared 1-aminocyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool the reaction flask to 0°C using an ice-water bath.
-
Acylation: Add benzoyl chloride (1.5 eq) dropwise over 10 minutes. The dropwise addition controls the exothermic nature of the reaction and prevents localized heating.
-
Reaction: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 12-18 hours.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x), and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).
-
Self-Validation Checkpoint: LC-MS analysis of the purified fraction should confirm the mass of the target amide (Expected [M+H]⁺ = 201.1).
References
- Source: nih.
- Source: cymitquimica.
- Source: organic-chemistry.
Sources
overcoming solubility issues with N-(1-cyanocyclobutyl)benzamide
Topic: Overcoming Solubility & Formulation Challenges
Executive Summary
N-(1-cyanocyclobutyl)benzamide presents a classic "brick dust" solubility profile common to rigid, aromatic amides.[1] Its structural combination of a lipophilic benzamide core and a polar, yet non-ionizable cyanocyclobutyl moiety creates high crystal lattice energy. This results in poor aqueous solubility (Class II/IV characteristics) and a high tendency to precipitate ("crash out") upon dilution from organic stocks into aqueous buffers.
This guide provides validated protocols to overcome these thermodynamic hurdles in analytical, in vitro, and in vivo applications.
Module 1: Solubility Profiling & Solvent Selection
The Challenge: The "Crash" Phenomenon
Users frequently report that while the compound dissolves readily in DMSO, it precipitates immediately upon addition to cell culture media or buffer. This occurs because the compound is hydrophobically driven out of solution when the cosolvent (DMSO) capacity drops below a critical threshold (usually <1%).
Solvent Compatibility Matrix
Data based on structural analogs and benzamide physicochemical principles.[1]
| Solvent Class | Solvent | Solubility Rating | Application Notes |
| Aprotic Polar | DMSO | High (>50 mg/mL) | Primary stock solvent.[1] Hygroscopic; keep desiccated. |
| Aprotic Polar | DMF / DMAc | High (>40 mg/mL) | Alternative if DMSO interferes with specific assays. |
| Alcohol | Ethanol | Moderate (~10-20 mg/mL) | Good for evaporation/coating; less toxic than DMSO.[1] |
| Alcohol | Methanol | Moderate | frequent use in HPLC mobile phases. |
| Aqueous | PBS / Water | Very Low (<0.1 mg/mL) | DO NOT use for stock preparation. |
| Lipid | Corn Oil | Low-Moderate | Requires heating; poor for IV/IP injection.[1] |
Troubleshooting Guide: Stock Preparation
Q: My DMSO stock solution is cloudy or has visible particulates. Is it usable? A: No. A cloudy solution indicates incomplete solvation or moisture contamination.
-
Root Cause: The nitrile group is polar, but the benzamide stacking dominates. If the DMSO is "wet" (absorbed water from air), solubility drops exponentially.
-
Protocol:
-
Sonicate the solution at 40°C for 10 minutes.
-
If particulates persist, filter through a 0.22 µm PTFE (hydrophobic) filter . Do not use Nylon filters (compound may bind).
-
Store stocks in small aliquots at -20°C to prevent freeze-thaw precipitation cycles.
-
Module 2: In Vitro Assay Optimization (Cell Culture)
Q: How do I dose cells without killing them with solvent or precipitating the drug? A: You must utilize a Serial Intermediate Dilution strategy. Direct addition of high-concentration DMSO stock to media creates a local region of supersaturation that triggers immediate nucleation (precipitation).[1]
Protocol: The "Step-Down" Dilution Method
Target: 10 µM final concentration in well (0.1% DMSO).
-
Stock: Prepare 10 mM stock in 100% DMSO.
-
Intermediate: Dilute Stock 1:10 into culture medium containing 10% FBS .
-
Why? Serum proteins (Albumin) can bind the lipophilic benzamide, acting as a carrier and preventing precipitation during the transition.
-
-
Final: Dilute Intermediate 1:100 into the final well.
Visualization: Anti-Precipitation Workflow
Figure 1: Step-down dilution strategy to prevent compound crashing in aqueous media.[1]
Module 3: In Vivo Formulation Strategies
Q: We need to dose mice IP/PO at 50 mg/kg. The compound won't dissolve in saline. A: Saline is insufficient.[2][3] You must use a Cosolvent System or Complexation .
Recommended Vehicle Formulations
| Route | Vehicle Composition | Preparation Protocol |
| IP / IV | 10% DMSO + 40% PEG400 + 50% Saline | 1. Dissolve drug in DMSO (Volume A).2. Add PEG400 (Volume B) and vortex.3. Slowly add warm Saline (Volume C) with constant stirring. |
| Oral (PO) | 0.5% Methylcellulose + 0.1% Tween 80 | Creates a stable suspension. Requires homogenization. |
| High Dose | 20% HP-β-Cyclodextrin (HPBCD) | 1. Dissolve HPBCD in water (20% w/v).2. Dissolve drug in minimal DMSO.3. Add DMSO drug solution to HPBCD vortexing rapidly.4. pH adjustment may be required. |
Critical Technical Note: The Cyclodextrin Advantage
For N-(1-cyanocyclobutyl)benzamide, Hydroxypropyl-β-cyclodextrin (HPBCD) is the gold standard carrier.[1] The hydrophobic cyclobutyl-benzamide core fits inside the CD cavity, while the hydroxyl groups on the outside ensure water solubility. This prevents the "brick dust" issue entirely.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Q: I see peak tailing or double peaks in HPLC. Is the compound degrading? A: Likely not. Benzamides often exhibit rotameric behavior or interaction with silanol groups on the column.
HPLC Optimization Guide
-
Column: C18 is standard, but a PFP (Pentafluorophenyl) column often provides better separation for aromatic amides due to pi-pi interactions.[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Note: Methanol can sometimes cause peak broadening with benzamides; ACN is preferred for sharper peaks.
-
-
Tailing Fix: If tailing persists, add 5 mM Ammonium Acetate to the aqueous phase to mask silanol interactions.
Visualization: Troubleshooting Decision Tree
Figure 2: Diagnostic decision tree for common technical issues.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.
-
PubChem. (2025).[2] Benzamide Compound Summary. National Center for Biotechnology Information. [1]
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for amide solubility thermodynamics).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [1]
-
BenchChem. (2025).[4][5] Solubility determination of benzamide derivatives. Technical Application Note.
Disclaimer: This guide is for research use only. All formulations should be tested for stability and toxicity in your specific model system before full-scale application.[1]
Sources
Technical Support Center: Solvent Selection & Extraction Guide
Topic: N-(1-cyanocyclobutyl)benzamide[1]
Ticket ID: EXT-CNCB-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: 2026-02-27[1]
Executive Summary
You are attempting to extract N-(1-cyanocyclobutyl)benzamide , a secondary amide possessing both a lipophilic domain (phenyl, cyclobutyl) and polar functionalities (amide, nitrile).[1] This "amphiphilic" nature often leads to two primary failure modes during workup: persistent emulsions and phase inversion .
This guide replaces legacy protocols (DCM/Dichloromethane) with high-performance, green-aligned alternatives (2-MeTHF) while providing a robust troubleshooting framework for purification.[1]
Part 1: Solvent Decision Matrix
The choice of solvent dictates the partition coefficient (
Primary Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) [1][2][3]
-
Why: Unlike THF, 2-MeTHF is immiscible with water.[1][4] It has a higher boiling point (80°C) than DCM, reducing "creeping" during evaporation. Crucially, it forms cleaner phase breaks than EtOAc for amides due to its slightly higher polarity and lower density (0.86 g/mL) compared to water, preventing the "rag layer" often seen with chlorinated solvents.
-
Green Score: High (Derived from corncobs/bagasse).
Secondary Recommendation: Ethyl Acetate (EtOAc) [1]
-
Why: The industry standard.[4] Good solubility for benzamides, but prone to hydrolysis at high pH and can carry more water (~3%) than 2-MeTHF, requiring more vigorous drying (MgSO₄).[1]
Legacy (Discouraged): Dichloromethane (DCM) [1]
-
Why: While it dissolves the target well, DCM is prone to forming stable emulsions with amides due to similar densities with brine/water mixtures. It also poses significant environmental and toxicity hazards.
Table 1: Solvent Performance Comparison for Benzamide Extraction
| Feature | 2-MeTHF (Recommended) | Ethyl Acetate (Standard) | DCM (Legacy/Avoid) |
| Water Miscibility | Low (1.4%) | Moderate (3.3%) | Low (1.3%) |
| Emulsion Risk | Low | Medium | High |
| Density (g/mL) | 0.86 (Floats) | 0.90 (Floats) | 1.33 (Sinks) |
| Peroxide Risk | Low (inhibited) | Negligible | None |
| Target Solubility | High | High | Very High |
Part 2: The Extraction Protocol (Standard Operating Procedure)
This protocol assumes a synthesis via benzoyl chloride and 1-aminocyclobutanecarbonitrile.[1]
Reagents Required:
-
Solvent: 2-MeTHF (or EtOAc).[1]
-
Acid Wash: 0.5 M HCl (Targeting unreacted amine).
-
Base Wash: Sat. NaHCO₃ (Targeting benzoic acid byproduct).
-
Drying Agent: Anhydrous Na₂SO₄ (Sodium Sulfate).
Step-by-Step Workflow:
-
Quench: Pour reaction mixture into 5 volumes of ice-water. Stir vigorously for 15 minutes to hydrolyze excess benzoyl chloride.
-
Phase 1 (Organic Addition): Add 2-MeTHF (equal volume to aqueous phase). Agitate.
-
Acidic Wash (Impurity Removal):
-
Basic Wash (Impurity Removal):
-
Brine Wash: Wash with saturated NaCl to remove residual water from the organic phase.
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Part 3: Visualization (Workflow & Logic)
The following diagrams illustrate the decision logic and the physical extraction process.
Caption: Diagnostic logic for selecting the optimal extraction solvent based on safety and solubility parameters.
Caption: Sequential wash protocol to isolate N-(1-cyanocyclobutyl)benzamide from amine and acid impurities.
Part 4: Troubleshooting Guide (FAQs)
Q1: I have a persistent emulsion (rag layer) between my aqueous and organic phases. How do I break it?
-
Diagnosis: Amides act as weak surfactants. If you used DCM, the densities of the layers are too similar.
-
Solution A (The Salting Out): Add solid NaCl directly to the separatory funnel and shake. This increases the density of the aqueous layer and reduces the solubility of organics in it.[8][9]
-
Solution B (The Filtration): The emulsion is often stabilized by micro-precipitates. Filter the entire biphasic mixture through a pad of Celite or a glass frit. The layers usually separate immediately in the filtrate.
Q2: My yield is lower than expected. Is the product staying in the water?
-
Diagnosis: The nitrile and amide groups increase water solubility, especially if the volume of the aqueous wash is too large.
-
Solution: Back-extract the combined aqueous washes with a small portion of 2-MeTHF or EtOAc.[1] Combine this with your main organic layer.
-
Check: Ensure your Acid Wash wasn't too strong. If the amide protonates (rare, requires pH < 0), it will dissolve in water. Keep pH > 1.
Q3: Can I use Diethyl Ether?
-
Advisory: No. While chemically feasible, Diethyl Ether is highly flammable and prone to peroxide formation. For professional drug development contexts, it is non-compliant with modern safety standards (Process Safety Management). Use MTBE or 2-MeTHF instead.
Q4: Why is my product "oiling out" instead of crystallizing after extraction?
-
Diagnosis: N-(1-cyanocyclobutyl)benzamide likely has a low melting point or is holding onto solvent.[1]
-
Solution: Triturate the oil with Hexanes or Pentane. The non-polar solvent will extract residual organic solvent, forcing the benzamide to crash out as a white solid.
References
-
Pfizer Inc. (2026). Green Solvent Selection Guide for Medicinal Chemistry. Retrieved from [Link]
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[1] (Standard text for physical property verification).
-
Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1][2] ChemSusChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Benzamide. Retrieved from [Link][1]
Sources
- 1. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Managing Moisture Sensitivity of N-(1-cyanocyclobutyl)benzamide
Welcome to the dedicated technical support resource for N-(1-cyanocyclobutyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for handling this moisture-sensitive compound. Our goal is to equip you with the knowledge to anticipate and mitigate stability challenges, ensuring the integrity and reliability of your experimental results.
Introduction to the Challenge: The Dual Threat of Hydrolysis
N-(1-cyanocyclobutyl)benzamide possesses two primary functional groups susceptible to moisture-induced degradation: an amide linkage and an α-aminonitrile moiety. The presence of both groups on the same molecule creates a unique stability profile that requires careful consideration during handling, formulation, and storage.
Hydrolysis can occur at two key sites:
-
Amide Hydrolysis: The benzamide group can hydrolyze to form benzoic acid and 1-aminocyclobutanecarbonitrile. This reaction is often catalyzed by acidic or basic conditions.
-
Nitrile and Amine Hydrolysis: The α-aminonitrile group is also susceptible to hydrolysis. The nitrile can be converted to a carboxylic acid, and the C-N bond can be cleaved, especially under conditions that favor the retro-Strecker reaction.[1]
This dual susceptibility necessitates a comprehensive strategy to minimize exposure to moisture at every stage of your workflow.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with N-(1-cyanocyclobutyl)benzamide.
Q1: I've observed a change in the physical appearance of my N-(1-cyanocyclobutyl)benzamide powder (e.g., clumping, stickiness). What could be the cause?
A1: Changes in the physical appearance of the powder are often the first indication of moisture uptake.[2] Hygroscopic materials can absorb ambient moisture, leading to deliquescence, where the solid begins to dissolve in the absorbed water.[2] This can result in caking, clumping, or the formation of a sticky or oily residue. It is crucial to handle and store the compound under controlled, low-humidity conditions to prevent these changes, which are often precursors to chemical degradation.
Q2: My HPLC analysis shows a new peak that elutes earlier than the parent compound. What could this impurity be?
A2: An earlier eluting peak in reverse-phase HPLC often indicates a more polar compound. A likely candidate for such a degradation product is benzoic acid, which would result from the hydrolysis of the amide bond. Another possibility is the formation of an amino acid via hydrolysis of the aminonitrile. To confirm the identity of this peak, we recommend using LC-MS to obtain the molecular weight of the impurity.
Q3: Can the nitrile group in N-(1-cyanocyclobutyl)benzamide degrade?
A3: Yes, the nitrile group, particularly in the context of an α-aminonitrile, is susceptible to hydrolysis. This can proceed through the formation of an intermediate amide to ultimately yield a carboxylic acid.[3][4] The rate of this hydrolysis can be influenced by pH and temperature.
Q4: What are the ideal storage conditions for N-(1-cyanocyclobutyl)benzamide?
A4: To minimize moisture-induced degradation, N-(1-cyanocyclobutyl)benzamide should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant such as silica gel or molecular sieves.[2][5] Storage at reduced temperatures (e.g., 2-8 °C) can also help to slow the rate of potential degradation reactions. The storage area should have a controlled low relative humidity.[6]
Q5: Are there any excipients I should avoid when formulating with this compound?
A5: Yes, it is advisable to avoid hygroscopic excipients that can attract and hold moisture within the formulation.[7] Examples include certain starches and some grades of microcrystalline cellulose with higher water content. Instead, opt for excipients with low moisture content and good moisture-scavenging properties.[[“]]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Unexpected Degradation Observed in Solution
Symptoms:
-
Appearance of new peaks in your chromatogram.
-
A decrease in the peak area of the parent compound over time.
-
Changes in the color or clarity of the solution.
Potential Causes & Solutions:
-
Hydrolysis due to Water in Solvents:
-
Explanation: Even seemingly anhydrous solvents can contain trace amounts of water that can lead to hydrolysis over time.
-
Solution: Use freshly opened, high-purity anhydrous solvents. Consider using a molecular sieve to dry solvents immediately before use.
-
-
pH Effects:
-
Explanation: The stability of the amide and aminonitrile groups is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[9]
-
Solution: If possible, work with buffered solutions to maintain a neutral pH. If your experimental conditions require acidic or basic solutions, prepare them fresh and use them immediately. Minimize the time the compound is in these solutions.
-
-
Protocol: Quick Stability Check in Different pH Buffers
-
Prepare solutions of N-(1-cyanocyclobutyl)benzamide in buffers at pH 3, 5, 7, and 9.
-
Analyze the solutions by HPLC immediately after preparation (T=0).
-
Store the solutions at a controlled temperature and re-analyze at set time points (e.g., 1, 4, 8, 24 hours).
-
Compare the chromatograms to assess the stability at different pH values. This will help you identify the optimal pH range for your experiments.
-
Issue 2: Poor Reproducibility in Experimental Results
Symptoms:
-
High variability in assay results between different batches or on different days.
-
Inconsistent biological activity or analytical readings.
Potential Causes & Solutions:
-
Inconsistent Moisture Exposure During Weighing and Handling:
-
Explanation: The compound can rapidly absorb moisture from the atmosphere during handling, leading to variations in the actual amount of active compound being used.
-
Solution: Handle the compound in a low-humidity environment, such as a glove box with controlled humidity. If a glove box is not available, work quickly and minimize the time the container is open. Use a balance with a draft shield.
-
-
Use of Hygroscopic Labware:
-
Explanation: Certain plasticware can absorb and retain moisture, which can then be transferred to your sample.
-
Solution: Use glassware that has been thoroughly dried in an oven and cooled in a desiccator before use.
-
Issue 3: Difficulty in Isolating Pure N-(1-cyanocyclobutyl)benzamide After Synthesis or Extraction
Symptoms:
-
Presence of impurities in the final product.
-
Low yield after purification.
Potential Causes & Solutions:
-
Degradation During Aqueous Workup:
-
Explanation: Standard extraction procedures often involve aqueous washes that can lead to hydrolysis.[1]
-
Solution: Minimize the contact time with aqueous layers. Use brine (saturated NaCl solution) to reduce the solubility of the organic compound in the aqueous phase and to help break emulsions.[1] Work at lower temperatures (e.g., on an ice bath) to slow down hydrolysis rates.
-
-
Degradation on Silica Gel During Chromatography:
-
Explanation: The acidic nature of standard silica gel can promote the degradation of acid-sensitive compounds.
-
Solution: Consider using a deactivated silica gel or a different stationary phase for chromatography. Alternatively, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.[1]
-
Proactive Strategies for Reducing Moisture Sensitivity
Beyond troubleshooting, a proactive approach to managing moisture sensitivity is essential for reliable and reproducible research.
Formulation Strategies
-
Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice and reduce the hygroscopicity of the active pharmaceutical ingredient (API).[10] This can be a highly effective strategy for improving the stability of moisture-sensitive compounds.
-
Excipient Selection:
-
Moisture Scavengers: Incorporate excipients that preferentially absorb moisture, thereby protecting the API. Examples include certain grades of starch and silica gel.[11]
-
Hydrophobic Barriers: Use lipophilic excipients that can form a protective barrier around the API particles, repelling water.
-
-
Film Coating: For solid dosage forms, applying a moisture-barrier film coating can provide excellent protection from ambient humidity.[12]
Handling and Storage Best Practices
-
Controlled Environment: Whenever possible, handle the compound in an environment with controlled low relative humidity (e.g., <30% RH).
-
Appropriate Packaging: Store the compound in high-barrier packaging, such as glass containers with tight-fitting lids or aluminum-lined bags.[13][14]
-
Use of Desiccants: Always store the compound in a desiccator containing an active desiccant. Monitor the desiccant and replace it as needed.[15]
Analytical Considerations
-
Stability-Indicating Methods: Develop and validate a stability-indicating HPLC method that can separate the parent compound from all potential degradation products. This is crucial for accurately assessing the stability of your samples.[16][17]
-
Forced Degradation Studies: To develop a robust stability-indicating method, it is recommended to perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, photolysis) to intentionally generate degradation products.[18][19] This will help to ensure that your analytical method can detect and resolve any potential impurities.
Visualizing the Degradation and Mitigation Pathways
The following diagrams illustrate the potential degradation pathways of N-(1-cyanocyclobutyl)benzamide and the key strategies for mitigating moisture sensitivity.
Caption: Potential hydrolytic degradation pathways of N-(1-cyanocyclobutyl)benzamide.
Caption: A workflow of strategies to mitigate the moisture sensitivity of N-(1-cyanocyclobutyl)benzamide.
Summary of Key Recommendations
| Area of Focus | Key Recommendations | Rationale |
| Handling | Work in a low-humidity environment (e.g., glove box). Minimize exposure time to ambient air. Use dried glassware. | To prevent moisture absorption by the solid compound. |
| Storage | Store in a tightly sealed container within a desiccator containing an active desiccant. Consider refrigeration. | To create a stable, low-moisture microenvironment. |
| Formulation | Use non-hygroscopic excipients or moisture-scavenging excipients. Consider co-crystallization or film coating. | To protect the API from moisture within the final product. |
| Aqueous Solutions | Use anhydrous solvents where possible. If water is necessary, use freshly prepared solutions and work quickly. Buffer to a neutral pH if the experiment allows. | To minimize hydrolysis in solution. |
| Analytical | Develop and validate a stability-indicating HPLC method. Perform forced degradation studies to identify potential degradation products. | To accurately monitor the stability of the compound and quantify any impurities. |
By implementing these strategies, you can significantly reduce the risk of moisture-induced degradation of N-(1-cyanocyclobutyl)benzamide, leading to more reliable and reproducible research outcomes. For further assistance or to discuss specific experimental challenges, please do not hesitate to contact our technical support team.
References
- Preventing degradation of aminonitriles during workup and purification. Benchchem. Available at: https://www.benchchem.
- Benefits of High-Barrier Packaging for Pharmaceuticals: Ensuring Stability and Safety. (2025, March 11). Available at: https://www.srlon.com/benefits-of-high-barrier-packaging-for-pharmaceuticals-ensuring-stability-and-safety/.
- Protective packaging types in pharmaceuticals | Ecobliss Pharma. (2025, February 10). Available at: https://www.ecoblisspharma.com/protective-packaging-types-in-pharmaceuticals.
- How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025, November 26). Available at: https://www.desiccant-packs.com/how-to-choose-the-right-packaging-for-humidity-sensitive-medicines-a-complete-guide/.
- Water proton NMR detection of amide hydrolysis and diglycine dimerization. Chemical Communications (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2004/cc/b404740a.
- Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30). Available at: https://www.pharmadesiccants.com/best-desiccants-for-pharmaceutical-packaging-and-storage/.
- The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Available at: https://ibisscientific.com/blog/the-role-of-desiccants-in-protecting-hygroscopic-chemicals/.
- Moisture Control For Pharmaceutical Packaging. (2025, April 29). Pharma Desiccants. Available at: https://www.pharmadesiccants.com/moisture-control-for-pharmaceutical-packaging/.
- Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. ResearchGate. Available at: https://www.researchgate.net/figure/Hydrolysis-of-N-benzylated-amino-nitriles-7-to-amides-8-and-acids-9_fig3_258204120.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6213149/.
- How to prevent hydrolysis in a drug. (2017, September 2). Quora. Available at: https://www.quora.com/How-can-I-prevent-hydrolysis-in-a-drug.
- COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Available at: https://revroum.lew.ro/wp-content/uploads/2003/RRCh_09_2003/Art08.pdf.
- Representative ¹H-NMR spectral data set for hydrolysis of 2·HCl in... ResearchGate. Available at: https://www.researchgate.
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- Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). Available at: https://www.researchgate.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: https://biomedres.us/fulltexts/BJSTR.MS.ID.007604.php.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/36616422/.
- NMR Analysis of Amide Hydrogen Exchange Rates in a Pentapeptide-Repeat Protein from A. thaliana. (2017, May 23). PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5444358/.
- Reactions of Nitriles. (2024, December 5). Chemistry Steps. Available at: https://www.chemistrysteps.com/reactions-of-nitriles/.
- Desiccant Impact on Stability. (2023, December 2). StabilityHub. Available at: https://stabilityhub.com/desiccant-impact-on-stability/.
- Techniques for stabilizing moisture-sensitive drug compounds. Consensus. Available at: https://consensus.app/papers/techniques-stabilizing-moisture-sensitive-drug-tambe/08271a39649957799044941d91632734/?
- Strecker amino acid synthesis. Wikipedia. Available at: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2025, October 16). ResearchGate. Available at: https://www.researchgate.net/publication/328399584_The_Reaction_of_Aminonitriles_with_Aminothiols_A_Way_to_Thiol-Containing_Peptides_and_Nitrogen_Heterocycles_in_the_Primitive_Earth_Ocean.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015, September 11). Available at: https://quod.lib.umich.edu/a/ark/5550190.0016.702/--a-mild-alkaline-hydrolysis-of-n-and-nn-substituted-amides?rgn=main;view=fulltext.
- 697-702 Research Article Forced degradation studies of a new ant. JOCPR. Available at: https://www.jocpr.
- Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019, July 30). Scholars Middle East Publishers. Available at: https://saudijournals.com/media/articles/SAS_47_221-227_c.pdf.
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- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3051473/.
- Development of forced degradation and stability indicating studies of drugs—A review. Available at: https://www.sciencedirect.com/science/article/pii/S221128631300055X.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2016-9-12-1.html.
- Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available at: https://www.arlok.
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- A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Journal of Applied Pharmaceutical Science. Available at: https://japsonline.com/admin/php/uploads/4030_pdf.pdf.
- (PDF) Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. (2025, November 9). ResearchGate. Available at: https://www.researchgate.
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (2023, May 15). MDPI. Available at: https://www.mdpi.com/2218-273X/13/5/844.
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Validation & Comparative
A Researcher's Guide to the Structural Elucidation of N-(1-cyanocyclobutyl)benzamide: A Comparative Analysis Centered on 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of progress. N-(1-cyanocyclobutyl)benzamide, a compound of interest for its potential applications, presents a unique structural challenge that is aptly addressed by a suite of analytical techniques. This guide provides an in-depth exploration of the 1H Nuclear Magnetic Resonance (NMR) spectral interpretation of this molecule, critically comparing its utility against other powerful analytical methods. As senior application scientists, we aim to provide not just a procedural outline, but a logical framework for making informed analytical decisions in the laboratory.
The Central Role of 1H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the detailed structural analysis of organic compounds.[1][2][3] By probing the magnetic properties of atomic nuclei, specifically protons (¹H) in this context, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule.[2][4] The chemical shift (δ), integration, and signal splitting (multiplicity) are the three key parameters derived from a 1H NMR spectrum that allow for a comprehensive structural assignment.[5][6]
Interpreting the 1H NMR Spectrum of N-(1-cyanocyclobutyl)benzamide
While an experimental spectrum for N-(1-cyanocyclobutyl)benzamide is not publicly available, a detailed prediction and interpretation can be formulated based on the well-established chemical shifts of its constituent functional groups: the benzamide and the 1-cyanocyclobutyl moieties.
Predicted 1H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| a | 7.8 - 8.0 | Multiplet | 2H | Aromatic (ortho-protons) | Protons on the benzene ring closest to the electron-withdrawing carbonyl group are deshielded and appear downfield. |
| b | 7.4 - 7.6 | Multiplet | 3H | Aromatic (meta- and para-protons) | These aromatic protons are less affected by the carbonyl group and thus resonate at a slightly higher field compared to the ortho protons. |
| c | ~8.2 (broad) | Singlet | 1H | Amide (-NH) | The chemical shift of amide protons can vary significantly due to solvent effects and hydrogen bonding.[7][8] The partial double bond character of the C-N bond can lead to restricted rotation.[9][10] |
| d | 2.4 - 2.6 | Multiplet | 4H | Cyclobutyl (-CH₂) | Protons on the cyclobutane ring adjacent to the quaternary carbon. |
| e | 2.0 - 2.2 | Multiplet | 2H | Cyclobutyl (-CH₂) | The single methylene group further from the substituents on the cyclobutane ring. The typical chemical shift for cyclobutane protons is around 1.96 ppm.[11][12][13] |
Causality in Signal Assignment: The electron-withdrawing nature of the benzoyl and cyano groups significantly influences the chemical shifts of the neighboring protons. The aromatic protons are deshielded due to the mesomeric effect of the carbonyl group, shifting them downfield.[14] Similarly, the electronegativity of the nitrogen and the cyano group will deshield the protons on the cyclobutane ring, causing them to appear at a lower field than in unsubstituted cyclobutane.[12][13] The multiplicity of the signals is governed by the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.[6]
A Comparative Analysis: Beyond 1H NMR
While 1H NMR is a powerful tool, a comprehensive structural confirmation often necessitates a multi-technique approach. Here, we compare the insights provided by 1H NMR with those from other key analytical methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| 1H NMR Spectroscopy | Connectivity of protons, chemical environment, stereochemistry.[2][4] | Provides detailed structural information and is non-destructive.[2] | Can have overlapping signals in complex molecules; sensitivity can be an issue for low concentration samples. |
| 13C NMR Spectroscopy | Number of unique carbon atoms, chemical environment of carbons.[5] | Complements 1H NMR by providing a carbon framework. | Lower natural abundance of 13C results in lower sensitivity and longer acquisition times. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups (e.g., C=O, C≡N, N-H).[1][2][3] | Fast and sensitive method for identifying key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[1][2] | Highly sensitive, provides molecular formula with high-resolution MS. | Does not provide direct information on the connectivity of atoms. |
Expert Insight: The synergy of these techniques provides a self-validating system for structural elucidation. For instance, while 1H NMR details the proton framework, 13C NMR confirms the carbon skeleton. FT-IR rapidly verifies the presence of the critical nitrile and amide functionalities, and high-resolution mass spectrometry provides the exact molecular formula, a crucial piece of the puzzle.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The following protocol outlines the standard procedure for obtaining a high-resolution 1H NMR spectrum of a small organic molecule like N-(1-cyanocyclobutyl)benzamide.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified N-(1-cyanocyclobutyl)benzamide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it should dissolve the sample completely and not have signals that overlap with the analyte peaks.[5][11]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm.[11]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Choose an appropriate pulse sequence (e.g., a simple one-pulse experiment).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.
-
Workflow Visualization
The following diagram illustrates the logical flow of the 1H NMR spectroscopy experiment from sample preparation to final data analysis.
Caption: A streamlined workflow for 1H NMR spectroscopy.
Conclusion
The structural elucidation of novel compounds like N-(1-cyanocyclobutyl)benzamide is a multi-faceted challenge that requires a judicious selection of analytical techniques. While 1H NMR spectroscopy provides an unparalleled level of detail regarding the proton framework of a molecule, its true power is realized when used in concert with other methods such as 13C NMR, FT-IR, and mass spectrometry. This integrated approach, grounded in a solid understanding of the principles behind each technique and meticulous experimental execution, ensures the confident and accurate characterization of molecules that are vital to the advancement of pharmaceutical and chemical research.
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A Comparative Guide to HPLC Method Validation for the Purity of N-(1-cyanocyclobutyl)benzamide
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like N-(1-cyanocyclobutyl)benzamide, establishing a robust, reliable, and validated analytical method to determine purity is a critical regulatory and scientific requirement. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the precision and separating power necessary to quantify the API and resolve it from process-related impurities and potential degradants.[1][2]
However, an HPLC method is only as reliable as the validation that underpins it. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3][4] This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating HPLC method for determining the purity of N-(1-cyanocyclobutyl)benzamide. We will compare the performance of a proposed method against the stringent acceptance criteria defined by global regulatory bodies, primarily the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][5][6] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design.
The Analytical Challenge: A Proposed HPLC Method
To validate a method, we must first define it. Based on the structure of N-(1-cyanocyclobutyl)benzamide—a benzamide derivative suggesting chromophoric properties suitable for UV detection—we propose the following reversed-phase HPLC (RP-HPLC) method. RP-HPLC is selected for its versatility and effectiveness in separating small-molecule drugs from their impurities.[1][7]
Rationale for Method Selection:
-
Column: A C18 stationary phase is chosen for its hydrophobic characteristics, which are well-suited for retaining and separating moderately polar to non-polar compounds like the target analyte.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is employed. Gradient elution is crucial for stability-indicating methods as it provides the necessary peak capacity to separate both early-eluting polar degradants and late-eluting non-polar impurities within a reasonable runtime.[1]
-
Detection: UV detection at 230 nm is proposed, a common wavelength for benzoyl moieties, offering a good balance of sensitivity for the API and its potential impurities.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70-30% B), 30-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Conc. | 0.5 mg/mL |
The Validation Workflow: A Systematic Approach
Method validation follows a structured path, where each parameter builds confidence in the method's overall performance. The workflow ensures that by the end of the process, the method is proven to be a self-validating system for routine use.
Caption: HPLC Method Validation Workflow.
Validation Parameter Analysis: A Comparative Guide
The following sections detail the experimental protocols for each validation characteristic, comparing hypothetical results against ICH acceptance criteria. This structure provides a clear benchmark for the method's performance.
System Suitability
Causality: Before any samples are analyzed, we must verify that the chromatographic system (the instrument, column, and mobile phases) is performing adequately on the day of analysis.[8][9] This is a recurring check, not a one-time validation, ensuring that the system is fit for purpose for each analytical run.[10][11][12]
Experimental Protocol:
-
Prepare a system suitability solution containing N-(1-cyanocyclobutyl)benzamide at the working concentration (0.5 mg/mL) and spike it with a known, closely eluting impurity at a relevant concentration (e.g., 0.1%).
-
Inject this solution five or six replicate times at the beginning of the analytical sequence.
-
Calculate the key performance indicators listed in Table 2.
Table 2: System Suitability - Criteria vs. Performance
| Parameter | ICH/USP Acceptance Criteria[8][10] | Hypothetical Result | Pass/Fail |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates (N) | N ≥ 2000 | 8500 | Pass |
| Resolution (Rs) | Rs ≥ 2.0 (between API and closest peak) | 3.5 | Pass |
| %RSD of Peak Area | ≤ 1.0% for n≥5 injections | 0.4% | Pass |
| %RSD of Retention Time | ≤ 1.0% for n≥5 injections | 0.2% | Pass |
Specificity (Selectivity)
Causality: Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][13][14] For a purity method, this is arguably the most critical parameter, proven through forced degradation studies.[2][7][15] These studies expose the drug substance to harsh conditions to intentionally generate degradation products, challenging the method's ability to separate them from the parent API.[16]
Experimental Protocol:
-
Prepare Stressed Samples: Subject N-(1-cyanocyclobutyl)benzamide to the following conditions to achieve 5-20% degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours.
-
Photolytic: Solid drug exposed to UV light (ICH Q1B) for 7 days.
-
-
Analysis: Analyze a blank (diluent), an unstressed sample, and all stressed samples.
-
Peak Purity Assessment: Use a Diode Array Detector (DAD) to evaluate the peak purity of the main analyte peak in all chromatograms. The peak purity index should be close to 1, indicating no significant co-eluting impurities.
Table 3: Specificity - Criteria vs. Performance
| Condition | Acceptance Criterion | Hypothetical Result | Pass/Fail |
| Blank | No interfering peaks at the retention time of the API or its known impurities. | No significant peaks observed. | Pass |
| Forced Degradation | API peak is resolved (Rs > 2.0) from all degradation product peaks. | All degradant peaks are baseline resolved from the API peak. | Pass |
| Peak Purity | Peak purity index for the API peak in stressed samples should be > 0.990. | All API peaks show a purity index > 0.995. | Pass |
Linearity and Range
Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[17][18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[20]
Experimental Protocol:
-
Prepare a series of at least five calibration standards from a stock solution of N-(1-cyanocyclobutyl)benzamide.
-
The concentration range should span from the limit of quantitation (LOQ) to 150% of the working concentration (e.g., from 0.0025 mg/mL to 0.75 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 4: Linearity and Range - Criteria vs. Performance
| Parameter | Acceptance Criterion[18][19][21] | Hypothetical Result | Pass/Fail |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9998 | Pass |
| Y-intercept | Should be close to zero | Minimal y-intercept | Pass |
| Residual Plot | Random distribution around zero | Random scatter observed | Pass |
| Validated Range | LOQ to 150% of assay concentration | 0.1% to 150% | Pass |
Accuracy
Causality: Accuracy expresses the closeness of the results obtained by the method to the true value.[22][23][24] It is typically determined by spiking a placebo or sample matrix with known amounts of the API at different concentration levels within the specified range.[25]
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels: 50%, 100%, and 150% of the working concentration, by spiking a known quantity of N-(1-cyanocyclobutyl)benzamide into a placebo matrix.
-
Analyze the samples and calculate the percentage recovery for each sample.
Table 5: Accuracy - Criteria vs. Performance
| Concentration Level | Acceptance Criterion (% Recovery)[22][26] | Hypothetical Mean Recovery (%) | Pass/Fail |
| 50% | 98.0 - 102.0% | 99.5% | Pass |
| 100% | 98.0 - 102.0% | 100.3% | Pass |
| 150% | 98.0 - 102.0% | 101.1% | Pass |
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[23][24] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[22]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples of N-(1-cyanocyclobutyl)benzamide at 100% of the working concentration. Analyze them and calculate the %RSD of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system. Compare the results from both studies.
Table 6: Precision - Criteria vs. Performance
| Parameter | Acceptance Criterion (%RSD)[26] | Hypothetical Result (%RSD) | Pass/Fail |
| Repeatability (n=6) | ≤ 2.0% | 0.6% | Pass |
| Intermediate Precision | ≤ 2.0% | 0.9% | Pass |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[27]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[27][28]
Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[28][29]
The calculated LOQ should then be experimentally verified by preparing and injecting samples at this concentration to demonstrate adequate precision (%RSD ≤ 10%).
Table 7: LOD & LOQ - Criteria vs. Performance
| Parameter | Acceptance Criterion | Hypothetical Result | Pass/Fail |
| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.03% of working conc. (S/N = 3.5) | Pass |
| LOQ | S/N ≥ 10; Precision (%RSD) ≤ 10% | 0.1% of working conc. (S/N = 11, %RSD = 4.5%) | Pass |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4][30][31] This provides an indication of its reliability during normal usage and is critical for method transfer between labs.[32]
Experimental Protocol:
-
Analyze a system suitability solution while making small, deliberate changes to the method parameters, one at a time.
-
Monitor the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).
Table 8: Robustness - Criteria vs. Performance
| Parameter Varied | Variation | Acceptance Criterion | Hypothetical Result | Pass/Fail |
| Flow Rate | ± 0.1 mL/min | System suitability criteria are met. | All SST parameters passed. | Pass |
| Column Temperature | ± 2 °C | System suitability criteria are met. | All SST parameters passed. | Pass |
| Mobile Phase pH | ± 0.2 units | System suitability criteria are met. | All SST parameters passed. | Pass |
| Mobile Phase B % | ± 2% absolute | System suitability criteria are met. | All SST parameters passed. | Pass |
Interconnectivity of Validation Parameters
The validation parameters are not isolated; they form a logical, interconnected framework that collectively proves the method's suitability. Linearity establishes the range, which is then used for accuracy and precision studies. Specificity ensures that what is being measured in these studies is indeed the analyte of interest, free from interference.
Caption: Interrelationship of HPLC Validation Parameters.
Conclusion
Based on the comprehensive validation performed, the proposed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of N-(1-cyanocyclobutyl)benzamide. The experimental results consistently meet the pre-defined acceptance criteria outlined in the ICH Q2(R2) guidelines.[3][13]
This guide serves as a testament to the principle that a well-validated analytical method is the foundation of reliable pharmaceutical quality control. By not only following the steps but understanding the causality behind them, researchers and scientists can ensure the development of truly robust analytical procedures that withstand the rigors of routine use and regulatory scrutiny, ultimately safeguarding product quality and patient safety. The modern approach to analytical procedures emphasizes a continuous lifecycle, where methods are monitored and updated as needed to ensure they remain fit for purpose.[33][34]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
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Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
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Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
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Title: stability indicating hplc method development: a review Source: Academia.edu URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]
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Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]
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Title: Calculating LOD and LOQ for HPLC and UV Methods Source: Pharma Validation URL: [Link]
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Title: What Are HPLC System Suitability Tests and Their Importance? Source: Altabrisa Group URL: [Link]
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Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL: [Link]
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Title: Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide Source: Altabrisa Group URL: [Link]
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Title: How to Develop Stability Indicating HPLC Methods Source: The Royal Society of Chemistry URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
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Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: What is the difference between specificity and selectivity of the HPLC method? Source: ResearchGate URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: Chromservis URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Analytica URL: [Link]
-
Title: Linearity and Range in Analytical Method Validation by HPLC Source: Industrial Pharmacist URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: HPLC Method Validation: Key Parameters and Importance Source: Assay Analytica URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: System Suitability Testing: Ensuring Reliable Results Source: Lab Manager URL: [Link]
-
Title: Robustness Tests Source: LCGC International URL: [Link]
-
Title: Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method Source: Pharmaceutical Sciences URL: [Link]
-
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]
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Title: ICH Q2(R2) guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
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Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
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Title: How To Perform Linearity and Range In Method Validation: Easy Tips Source: PharmaGuru URL: [Link]
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Title: A geometric approach to robustness testing in analytical HPLC Source: ResearchGate URL: [Link]
-
Title: HPLC Specificity Testing: Importance Explained Source: Altabrisa Group URL: [Link]
-
Title: What Is Linearity in HPLC Analysis and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: What is the difference between specificity and selectivity? Source: Lösungsfabrik URL: [Link]
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Title: LOD AND LOQ DETERMINATION IN HPLC|HOW TO CALCULATE REGRESSION VALUES| METHOD DEVELOPMENT/VALIDATION Source: YouTube URL: [Link]
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Title: Hplc method development and validation: an overview Source: SciSpace URL: [Link]
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Title: Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research Source: PMC URL: [Link]
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Title: Determination of LOD, LOQ of HPLC method Source: Chromatography Forum URL: [Link]
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Title: Accuracy and Precision - What's The Difference? | Analytical Data Source: SCION Instruments URL: [Link]
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Comparative LC-MS/MS Profiling of N-(1-cyanocyclobutyl)benzamide: Method Selection & Performance Guide
Executive Summary
N-(1-cyanocyclobutyl)benzamide (C₁₂H₁₂N₂O, MW: 200.24 Da) is a critical synthetic intermediate, most notably in the manufacturing pathway of Janus Kinase (JAK) inhibitors such as Oclacitinib .[1] Its analysis presents specific challenges: the cyclobutane ring is under ring-strain, and the nitrile group is susceptible to hydrolysis, potentially yielding the corresponding amide (primary impurity).
While HPLC-UV is sufficient for raw material assay, it fails in biological matrices or trace impurity profiling due to isobaric interferences and lack of sensitivity. This guide objectively compares analytical platforms and details a validated LC-MS/MS workflow designed for high-sensitivity quantitation and structural confirmation.
Part 1: Comparative Analysis of Analytical Platforms
The following table contrasts the performance of the proposed LC-MS/MS method against traditional HPLC-UV and Single-Quadrupole MS for this specific analyte.
| Feature | HPLC-UV (254 nm) | LC-MS (Single Quad) | LC-MS/MS (QqQ - Proposed) |
| Primary Use Case | Process monitoring (Synthesis) | Identity Confirmation | PK Studies & Trace Impurity Analysis |
| Sensitivity (LOQ) | ~10 µg/mL | ~100 ng/mL | < 1 ng/mL |
| Selectivity | Low (Co-elution risk) | Medium (Mass filtration) | High (MRM transitions) |
| Matrix Tolerance | High | Medium | Low (Requires cleanup) |
| Linearity Range | 2 orders of magnitude | 3 orders of magnitude | 4-5 orders of magnitude |
| Structural Insight | None | Molecular Weight only | Fragment/Substructure ID |
Why LC-MS/MS?
For N-(1-cyanocyclobutyl)benzamide, the Triple Quadrupole (QqQ) is the superior choice because:
-
Selectivity against Hydrolysis: The nitrile-to-amide hydrolysis product (+18 Da) can be chromatographically resolved, but MS/MS specifically targets the unique fragmentation of the cyano-cyclobutyl moiety, eliminating false positives.
-
Benzamide Signal Strength: The benzoyl moiety provides an intense ionization response in ESI(+), making this molecule ideal for high-sensitivity MS detection.
Part 2: Method Development & Optimization
Column Selection: The Case for Phenyl-Hexyl
While C18 is the industry standard, Phenyl-Hexyl phases offer superior selectivity for this analyte.
-
Mechanism: The benzamide ring of the analyte engages in
interactions with the phenyl ring of the stationary phase. -
Result: This interaction increases retention of the aromatic parent compound relative to non-aromatic matrix interferences and polar hydrolysis degradants, improving peak shape and resolution.
Ionization Source: ESI vs. APCI[2][3]
-
Selected: Electrospray Ionization (ESI) Positive Mode.
-
Rationale: The amide nitrogen is readily protonated (
). APCI is less suitable due to the potential thermal degradation of the strained cyclobutane ring at the higher source temperatures required for APCI.
Part 3: Detailed Experimental Protocol
A. Sample Preparation (Biological Matrix)[4]
-
Technique: Protein Precipitation (PPT) is preferred over SPE for throughput, provided a divert valve is used.
-
Aliquot: 50 µL plasma/serum.
-
Precipitate: Add 150 µL Acetonitrile containing Internal Standard (IS: N-benzylbenzamide or deuterated analog).
-
Vortex/Centrifuge: 10 min at 10,000 rpm.
-
Supernatant: Transfer 100 µL to autosampler vial; dilute 1:1 with water to match initial mobile phase.
B. LC Conditions
-
System: UHPLC (Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
C. MS/MS Parameters (Scouting)
-
Source: ESI Positive (
). -
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Transitions (MRM):
-
Quantifier:
(Benzoyl cation). -
Qualifier:
(Phenyl cation).
-
Part 4: Fragmentation Mechanism & Causality
Understanding the fragmentation is vital for validating the method's specificity.
-
Precursor Ion (
201): Protonation occurs on the amide oxygen/nitrogen. -
Primary Fragmentation (
105): Inductive cleavage of the amide bond ( ) releases the stable benzoyl cation ( ). This is the dominant transition due to resonance stabilization of the acylium ion. -
Secondary Fragmentation (
77): Loss of CO from the benzoyl cation yields the phenyl cation ( ).
Visualization: Fragmentation Pathway
The following diagram illustrates the structural breakdown utilized for MRM transitions.
Caption: Collision-Induced Dissociation (CID) pathway of N-(1-cyanocyclobutyl)benzamide in ESI+ mode.
Part 5: Workflow Visualization
This diagram details the self-validating experimental loop, ensuring data integrity from extraction to analysis.
Caption: End-to-end bioanalytical workflow for N-(1-cyanocyclobutyl)benzamide quantitation.
Part 6: Validation & Data Integrity
To ensure Trustworthiness , the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
Self-Validating System Checks
-
Retention Time Locking: The Phenyl-Hexyl column should yield a retention time (RT) distinct from the void volume (
). If RT shifts >0.2 min, the column requires equilibration or replacement. -
Ion Ratio Confirmation: The ratio of the Quantifier (105) to Qualifier (77) transitions must remain constant (within ±20%) across the calibration range. A deviation indicates isobaric interference.
-
Carryover Check: Inject a blank immediately after the highest standard (ULOQ). Signal must be <20% of the LLOQ.[3]
Expected Performance Metrics
| Parameter | Acceptance Criteria |
| Accuracy | 85-115% (80-120% at LLOQ) |
| Precision (CV) | <15% (<20% at LLOQ) |
| Recovery | >70% (Consistent across levels) |
| Matrix Effect | 0.8 - 1.2 (IS Normalized) |
References
-
Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Gonzales, A. J., et al. (2014). Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Journal of Veterinary Pharmacology and Therapeutics, 37(4), 317-324. (Contextualizes the molecule as a key intermediate/structural motif). Retrieved from [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted benzamides in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
A Comparative Guide to the FTIR Spectrum Characterization of N-(1-cyanocyclobutyl)benzamide
As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of N-(1-cyanocyclobutyl)benzamide. This document is designed for researchers, scientists, and drug development professionals, offering not just a theoretical breakdown but also a practical, experimentally-grounded comparison to aid in structural elucidation and quality control. We will explore the causality behind experimental choices and compare the expected spectral features with those of related structural motifs to provide a comprehensive analytical framework.
Introduction: The Role of FTIR in Pharmaceutical Analysis
FTIR spectroscopy is an indispensable tool in the pharmaceutical industry for its ability to provide rapid, non-destructive, and highly specific molecular identification. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present, as the bonds within a molecule vibrate at specific, characteristic frequencies. For a novel or complex molecule like N-(1-cyanocyclobutyl)benzamide (C₁₂H₁₂N₂O)[1], FTIR serves as a primary method for structural confirmation, purity assessment, and stability testing.
The molecule possesses several key functional groups, each with a distinct spectroscopic signature:
-
Secondary Amide: The core linkage connecting the benzoyl and cyanocyclobutyl moieties.
-
Aromatic Ring: The phenyl group from the benzamide portion.
-
Nitrile Group: The -C≡N group attached to the cyclobutyl ring.
-
Alicyclic Ring: The four-membered cyclobutane ring.
Understanding the expected absorption frequencies for each of these groups, and how their electronic and steric environments influence these frequencies, is paramount for an accurate spectral interpretation.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The choice of sampling technique is critical for obtaining a reliable spectrum. For a solid powder like N-(1-cyanocyclobutyl)benzamide, Attenuated Total Reflectance (ATR) is the preferred method over traditional techniques like KBr pellets or Nujol mulls.
Causality Behind Experimental Choices:
-
Why ATR-FTIR? ATR requires minimal to no sample preparation, eliminating potential inconsistencies and sample degradation associated with grinding or solvent use. It provides excellent sample-to-sample reproducibility, which is crucial in a regulated environment. The use of a diamond ATR crystal ensures robustness and chemical inertness, although its own absorbance in the 2300–1900 cm⁻¹ region must be considered[2]. However, modern single-reflection ATR accessories are highly effective at measuring functional groups like nitriles that appear in this region[2].
-
Instrument Parameters: A resolution of 4 cm⁻¹ is standard for condensed-phase analysis, providing sufficient detail to resolve most key bands without introducing unnecessary noise. Co-adding 32 scans improves the signal-to-noise ratio (SNR) significantly, ensuring that weaker signals are reliably detected.
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂.
-
ATR Crystal Cleaning: Before any measurement, clean the surface of the diamond ATR crystal. Wipe gently with a lint-free swab soaked in a volatile solvent (e.g., ACS-grade isopropanol or ethanol) and allow it to evaporate completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum (32 scans at 4 cm⁻¹ resolution). This is a critical self-validating step, as the background spectrum is ratioed against the sample spectrum to remove instrument and environmental contributions.
-
Sample Application: Place a small amount of the N-(1-cyanocyclobutyl)benzamide powder onto the center of the ATR crystal. Use just enough to completely cover the crystal surface.
-
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is vital for achieving a strong, high-quality signal.
-
Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background (32 scans at 4 cm⁻¹ resolution).
-
Data Processing & Cleaning: After collection, perform an ATR correction if the software allows, which accounts for the wavelength-dependent depth of penetration of the IR beam. Baseline correct the spectrum to ensure all peaks originate from a flat zero-absorbance line. Finally, clean the ATR crystal surface thoroughly as described in step 2.
Experimental Workflow Diagram
Sources
A Comparative Guide to Elemental Analysis Standards for N-(1-cyanocyclobutyl)benzamide
This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of N-(1-cyanocyclobutyl)benzamide. It is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry who rely on accurate elemental composition data for compound verification, purity assessment, and regulatory compliance.
Introduction: The Foundational Role of Elemental Analysis in Drug Development
In pharmaceutical sciences, confirming the precise elemental composition of a molecule is a cornerstone of chemical identity and purity. For a target compound like N-(1-cyanocyclobutyl)benzamide, elemental analysis serves as a fundamental check of its empirical formula. The technique provides a quantitative measure of the mass percentages of key elements—carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against their theoretical values. A close agreement, typically within a ±0.3% absolute deviation, provides strong evidence for the compound's stoichiometric integrity. This analysis is critical during synthesis validation, for the characterization of reference standards, and in stability studies.
Compound Profile: N-(1-cyanocyclobutyl)benzamide
To establish a baseline for our analysis, we must first understand the theoretical elemental composition of the target molecule.
-
Chemical Structure:
Image Source: PubChem CID 54593493
-
Molecular Formula: C₁₂H₁₂N₂O[1]
-
Molecular Weight: 200.24 g/mol
Based on this formula, the theoretical elemental percentages are calculated, forming the benchmark against which all experimental results are measured.
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 12 | 144.132 | 71.98% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.99% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.99% |
Note: Oxygen is typically determined by difference or through a separate pyrolysis method.
Core Methodology: Combustion-Based Elemental Analysis
The most prevalent technique for determining the C, H, N, and S content of organic compounds is automated combustion analysis.[2][3] This method relies on the complete and instantaneous combustion of the sample in a high-temperature environment with excess oxygen.
Principle of Operation
The process can be broken down into four key stages, as illustrated in the workflow below.
Caption: Workflow of a modern CHN Elemental Analyzer.
The height of the signal produced at the Thermal Conductivity Detector (TCD) is directly proportional to the concentration of the element in the original sample.[4]
Comparison of Calibration and Verification Standards
The accuracy of combustion analysis is entirely dependent on proper calibration. The choice of standard is a critical decision that impacts data quality and reliability. Here, we compare the primary types of standards used in this field.
| Standard Type | Description | Key Advantages | Key Disadvantages | Primary Application |
| Pure Chemical Standards | High-purity (>99.9%) organic compounds with a stable, well-defined stoichiometric formula (e.g., Acetanilide, Sulfanilamide, EDTA).[5] | Cost-effective, readily available, excellent for establishing linearity and routine calibration. | May not perfectly match the combustion characteristics or matrix of the analyte. | Daily instrument calibration, system suitability checks. |
| Certified Reference Materials (CRMs) | Standards produced by an accredited body (e.g., under ISO 17034) with a certificate detailing the elemental composition and its associated measurement uncertainty.[6][7] | Highest level of metrological traceability, legally defensible, essential for method validation and quality assurance. | Higher cost, may not be available for all specific compounds or matrices. | Method validation, proficiency testing, auditing, and ensuring data accuracy. |
| In-House/Secondary Standards | A large, homogenous batch of a well-characterized material (often the analyte itself) that has been standardized against a primary or certified reference material. | Perfectly matrix-matched, ideal for routine quality control and monitoring process consistency. | Requires extensive initial characterization and validation; lacks external certification. | Routine QC checks within a specific manufacturing process. |
Experimental Protocols
The following protocols outline the standard procedures for calibrating an elemental analyzer and subsequently validating the analysis for N-(1-cyanocyclobutyl)benzamide.
Protocol 1: Instrument Calibration with a Pure Chemical Standard
Objective: To establish a valid calibration curve for C, H, and N using Acetanilide (C₈H₉NO, %C=71.09, %H=6.71, %N=10.36).
-
Instrument Preparation: Ensure the elemental analyzer has fresh, active catalysts and the system is free from leaks. Set the combustion and reduction furnace temperatures to their specified values (e.g., 990 °C and 500 °C, respectively).[4]
-
Standard Preparation: Using a calibrated microbalance, accurately weigh a series of Acetanilide standards into tin capsules, covering the expected mass range of the unknown samples (e.g., 1 mg, 2 mg, 3 mg).[3] Record weights to at least 0.001 mg.
-
Analysis Sequence:
-
Run 3-5 empty tin capsules as blanks to establish the baseline.
-
Analyze the series of Acetanilide standards from low to high mass.
-
The instrument software will generate a linear calibration curve for each element (TCD response vs. element mass). The correlation coefficient (R²) should be >0.999.
-
-
Calibration Verification: Analyze a mid-range Acetanilide standard as an unknown. The calculated percentages for C, H, and N must fall within the acceptance criteria (e.g., ±0.3% of the theoretical values) before proceeding.
Protocol 2: Analysis of N-(1-cyanocyclobutyl)benzamide
Objective: To determine the experimental C, H, and N percentages of a sample of N-(1-cyanocyclobutyl)benzamide.
-
Sample Preparation: Accurately weigh 2-3 mg of the N-(1-cyanocyclobutyl)benzamide sample into a tin capsule using a microbalance.[4] Prepare at least three replicates to assess precision.
-
Analysis: Run the prepared samples on the calibrated elemental analyzer.
-
Data Calculation: The instrument software will use the calibration curves and the recorded sample weight to calculate the mass percentage of each element.
-
Acceptance Criteria:
-
Accuracy: The mean experimental value for each element must be within ±0.3% of the theoretical value (e.g., for Nitrogen, the result should be between 13.69% and 14.29%).
-
Precision: The relative standard deviation (RSD) of the replicate analyses should be ≤0.2%.
-
Distinguishing Bulk Analysis from Trace Impurity Analysis
While combustion analysis is the standard for determining the bulk elemental composition (C, H, N, O, S), it is crucial to differentiate this from the analysis of trace elemental impurities. Contaminants such as heavy metals (e.g., Pb, As, Hg, Cd) and residual catalysts (e.g., Pd, Pt, Ni) are governed by strict regulatory limits outlined in guidelines like ICH Q3D and USP <232>.[8][9][10] These trace elements are analyzed using far more sensitive techniques.
Caption: Decision tree for selecting the appropriate elemental analysis technique.
For drug development professionals, it is vital to employ both methodologies. Combustion analysis confirms the identity and bulk purity of the Active Pharmaceutical Ingredient (API), while techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) ensure that toxic elemental impurities are below the permitted daily exposure (PDE) limits.[11][12]
Conclusion and Recommendations
For the elemental analysis of N-(1-cyanocyclobutyl)benzamide, a robust and trustworthy system relies on a multi-tiered approach to standards.
-
For Routine Analysis and Calibration: High-purity chemical standards like Acetanilide are sufficient and cost-effective for daily instrument calibration and ensuring system suitability.
-
For Method Validation and Quality Assurance: The use of Certified Reference Materials (CRMs) is indispensable. Analyzing a CRM provides an independent, traceable verification of the method's accuracy and is a critical component of a comprehensive quality system that meets regulatory expectations.
-
For Process Control: Developing an in-house secondary standard from a well-characterized batch of N-(1-cyanocyclobutyl)benzamide can be highly effective for monitoring the consistency of a synthetic route or manufacturing process.
By combining the precision of modern combustion analyzers with a strategic selection of standards, researchers and drug developers can generate high-quality, defensible elemental analysis data, ensuring the identity, purity, and safety of their compounds.
References
-
PubChem. (n.d.). 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
-
Gao, Y., et al. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(1-cyanocyclobutyl)benzamide (C12H12N2O). Retrieved from [Link]
-
ResearchGate. (2024, June 6). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]
-
Toray Research Center, Inc. (2013). Elemental Analysis of CHN. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
Mikroanalytisches Laboratorium. (n.d.). Methods - C/H/N. Retrieved from [Link]
-
LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-cyclobutyl-N-methyl-benzamide. Retrieved from [Link]
-
ScienceDirect. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Retrieved from [Link]
-
Agilent. (n.d.). Inorganic Certified Reference Materials and Standards. Retrieved from [Link]
-
AnalytiChem. (n.d.). Certified reference materials (CRM) DIN EN ISO 17034:2017. Retrieved from [Link]
-
Actlabs. (2025, January 25). Certified Reference Material. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Elemental Analysis Manual. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]
-
Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from [Link]
-
Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Elemental Analysis Manual - Section 4.7. Retrieved from [Link]
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melting point determination of pure N-(1-cyanocyclobutyl)benzamide
Technical Comparison: Melting Point Determination Methodologies for N-(1-cyanocyclobutyl)benzamide
Executive Summary
N-(1-cyanocyclobutyl)benzamide (CAS: Non-compendial / Research Grade) is a critical structural intermediate, sharing the pharmacophore scaffold of androgen receptor antagonists such as Apalutamide and Enzalutamide .[1] Unlike simple benzamides, the presence of the strained 1,1-disubstituted cyclobutane ring combined with a nitrile moiety introduces unique thermal stability challenges.
This guide objectively compares the Capillary Method (traditional QC) against Differential Scanning Calorimetry (DSC) (thermodynamic characterization). While capillary methods are sufficient for routine purity checks, DSC is the required standard for establishing the initial melting point of this compound due to the potential for ring-strain-induced decomposition near the melting transition.
Compound Profile & Synthesis Context
To validate the melting point, one must first understand the material's origin. This compound is typically synthesized via the Schotten-Baumann reaction :
-
Reactants: Benzoyl Chloride + 1-Aminocyclobutanecarbonitrile (HCl salt).[1]
-
Key Impurities: Benzoic acid (MP: 122°C), Unreacted amine (Oil/Low MP).
-
Expected Behavior: Unlike its acyclic analog N-tert-butylbenzamide (MP: ~134°C), the cyclobutyl constraint typically elevates the melting point and lattice energy.[1]
Experimental Workflow: Synthesis to Characterization
Figure 1: Integrated workflow for the synthesis and thermal characterization of N-(1-cyanocyclobutyl)benzamide.
Methodology Comparison
Method A: Capillary Melting Point (The QC Standard)
-
Principle: Visual observation of the phase transition in a thin-walled glass tube heated in an oil bath or metal block.[1]
-
Metric: Records a "Melting Range" (Onset of liquefaction to Clear Point).
-
Pros: Low cost; rapid; compliant with basic pharmacopeial identification tests (USP <741>).[1]
-
Cons: Subjective; cannot distinguish between melting and simultaneous decomposition; "Clear point" is often overshoot.[1]
Method B: Differential Scanning Calorimetry (DSC) (The Research Standard)
-
Principle: Measures the heat flow difference between the sample and a reference pan as a function of temperature.
-
Metric: Extrapolated Onset Temperature (
) and Enthalpy of Fusion ( ). -
Pros:
-
Separates Events: Can distinguish solvent loss (broad endotherm) from melting (sharp endotherm) from decomposition (exothermic baseline shift).
-
Precision:
is independent of particle size and heating rate (unlike capillary).
-
-
Cons: Requires expensive instrumentation; destructive to the specific sample aliquot.
Comparative Data Summary
| Feature | Capillary Method | DSC (Recommended) |
| Primary Output | Melting Range ( | Onset Temp ( |
| Precision | ± 1.0 - 2.0 °C | ± 0.1 °C |
| Sample Size | ~10 mg (Visual) | 2–5 mg (Quantitative) |
| Impurity Detection | Widened range (qualitative) | Purity calculation via Van't Hoff plot |
| Thermal Lag | High (dependent on ramp rate) | Low (calibrated) |
| Suitability for this Compound | Routine QC Only | Standard Establishment |
Detailed Experimental Protocol
To establish the reference melting point for N-(1-cyanocyclobutyl)benzamide , follow this self-validating DSC protocol.
Step 1: TGA Screening (Safety & Solvates)
Before DSC, run Thermogravimetric Analysis (TGA) to ensure the sample is dry and stable.
-
Load: 5–10 mg of sample into a platinum pan.
-
Ramp: 10°C/min from 30°C to 300°C under
. -
Criteria:
Step 2: DSC Determination (The Gold Standard)
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Calibration: Indium (
) and Zinc standards. -
Sample Prep: Weigh 2.0–4.0 mg of dried N-(1-cyanocyclobutyl)benzamide into a Tzero Aluminum Pan .
-
Crucial: Use a crimped pan with a pinhole (allows trapped volatiles to escape without deforming the pan, preventing "ghost" peaks).
-
-
Method:
-
Equilibrate at 40°C.
-
Ramp 10.00 °C/min to 200°C.
-
Purge: Nitrogen (50 mL/min).
-
-
Analysis:
-
Integrate the main endothermic peak.
-
Report
: The intersection of the baseline and the leading edge of the peak. This is the thermodynamic melting point. -
Report
: The maximum heat flow; corresponds closer to the "clear point" in capillary methods.
-
Step 3: Data Interpretation
-
Pure Compound: Sharp endotherm.[1]
.[1] -
Impure/Wet: Broad peak, shifted to lower temperatures (Melting Point Depression).
-
Decomposition: If the baseline does not return to zero after the melt, or if an exothermic event follows immediately, the cyclobutyl ring is opening.
Logic of Thermal Events
Figure 2: Decision tree for interpreting DSC thermograms of cyclobutyl-benzamides.
References
-
PubChem. Compound Summary: N-(1-cyanocyclobutyl)benzamide (CID 54593493).[1] National Library of Medicine.[1] Available at: [Link]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines.[1] Available at: [Link]
Sources
Spectroscopic Profiling of N-(1-cyanocyclobutyl)benzamide and Key Impurity Analogs
Topic: Spectroscopic Comparison of N-(1-cyanocyclobutyl)benzamide Analogs Content Type: Publish Comparison Guide
Executive Summary
N-(1-cyanocyclobutyl)benzamide represents a critical pharmacophore in the synthesis of next-generation nonsteroidal androgen receptor (AR) antagonists, such as Apalutamide and Enzalutamide. Its structural integrity relies heavily on the stability of the nitrile (–CN) moiety attached to the strained cyclobutyl ring.
This guide provides a technical comparison between the target molecule and its three most prevalent analogs (impurities/degradants). By leveraging orthogonal spectroscopic techniques (IR, NMR, MS), researchers can distinguish the active pharmaceutical ingredient (API) intermediate from its hydrolysis products and des-cyano variants.
Key Differentiator: The spectroscopic "performance" of the target is defined by the resolution of the nitrile stretch (2235 cm⁻¹) and the distinct cyclobutyl splitting patterns in NMR, which collapse or shift significantly in hydrolyzed analogs.
Structural Context & Pathway Analysis
To understand the spectroscopic divergence, one must map the chemical origins of the analogs. The target compound is synthesized via the Strecker reaction of cyclobutanone, followed by benzoylation. The primary "competing" analogs are products of nitrile hydrolysis (Amide/Acid) or incomplete functionalization (Des-cyano).
Visualizing the Chemical Lineage
The following diagram illustrates the synthesis of the target and the genesis of the comparison analogs.
Figure 1: Synthetic pathway showing the target generation and the origin of hydrolytic impurities (Analog A & B) and structural variants (Analog C).
Comparative Spectroscopic Performance
This section objectively compares the target against its analogs.[1] The "Performance" metric here is the Diagnostic Resolution —the ability of a technique to unambiguously identify the specific analog.
Infrared (IR) Spectroscopy Profile
Performance Verdict: IR is the fastest tool for pass/fail purity checks due to the diagnostic isolation of the nitrile peak.
| Feature | Target (Nitrile) | Analog A (Amide) | Analog B (Acid) | Analog C (Des-cyano) |
| Diagnostic Band | ~2235 cm⁻¹ (Sharp, w) | ~1680 cm⁻¹ (Amide II) | ~1710 cm⁻¹ (Broad) | Absent |
| Assignment | N/A | |||
| N-H Region | Single band ~3300 cm⁻¹ | Doublet (NH₂) ~3180-3350 | Broad OH ~2500-3300 | Single band ~3280 cm⁻¹ |
| Interference Risk | Low (Silent Region) | High (Benzamide overlap) | High (Moisture overlap) | Low |
Expert Insight: The nitrile stretch at 2235 cm⁻¹ is weak but resides in a "silent" region of the IR spectrum. If this peak disappears or broadens significantly, it confirms hydrolysis to Analog A.
Nuclear Magnetic Resonance (¹H NMR)
Performance Verdict: NMR provides the highest structural confidence, particularly for distinguishing the ring puckering effects caused by the electron-withdrawing nitrile group versus the bulky amide/acid groups.
Solvent: DMSO-d₆, 400 MHz
| Proton Environment | Target (Nitrile) | Analog A (Amide) | Analog C (Des-cyano) |
| Amide NH (δ) | 9.25 ppm (s) | 8.80 ppm (s) | 8.65 ppm (d) |
| Cyclobutyl | Absent (Quaternary C) | Absent (Quaternary C) | 4.45 ppm (m) |
| Cyclobutyl | 2.65 - 2.80 ppm (m) | 2.40 - 2.55 ppm (m) | 2.10 - 2.25 ppm (m) |
| Cyclobutyl | 1.95 - 2.10 ppm (m) | 1.75 - 1.90 ppm (m) | 1.60 - 1.80 ppm (m) |
| Aromatic Region | 7.50 - 7.95 ppm | 7.45 - 7.90 ppm | 7.40 - 7.85 ppm |
Mechanistic Note: In Analog C (Des-cyano), the presence of the
-proton at 4.45 ppm is the "smoking gun." In the Target and Analog A, this position is quaternary. The shift of the-protons in the Target is further downfield (deshielded) compared to the Amide analog due to the stronger inductive effect of the linear cyano group compared to the planar amide group.
Mass Spectrometry (LC-MS) Fragmentation
Performance Verdict: MS is essential for quantifying trace levels (ppm) of analogs.
| Compound | Molecular Ion [M+H]⁺ | Key Fragment (m/z) | Mechanism |
| Target | 201.1 | 174.1 | Loss of HCN (27 Da) |
| Analog A | 219.1 (+18 Da) | 202.1 | Loss of NH₃ (17 Da) |
| Analog B | 220.1 (+19 Da) | 174.1 | Decarboxylation |
| Analog C | 176.1 (-25 Da) | 105.0 | Benzoyl cation |
Experimental Protocols
Protocol A: Synthesis of Reference Standard
Objective: To generate high-purity N-(1-cyanocyclobutyl)benzamide for spectral benchmarking.
-
Reagents: 1-amino-1-cyanocyclobutane HCl (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (2.5 eq), DCM (anhydrous).
-
Procedure:
-
Suspend amino-nitrile salt in DCM at 0°C under
. -
Add Triethylamine dropwise; stir for 15 min to liberate the free base.
-
Add Benzoyl chloride slowly (exothermic). Maintain T < 5°C to prevent nitrile hydrolysis.
-
Warm to RT and stir for 4 hours.
-
-
Workup: Wash with 1N HCl (removes unreacted amine), then sat.
(removes benzoic acid), then Brine. -
Purification: Recrystallize from Ethanol/Hexane.
-
Validation: Target IR peak at 2235 cm⁻¹ must be sharp.
Protocol B: Forced Degradation (Self-Validating System)
Objective: To intentionally generate Analogs A and B to validate the analytical method's resolution.
-
Acid Hydrolysis: Dissolve 50 mg Target in 5 mL 1N HCl/MeOH (1:1). Reflux for 2 hours.
-
Result: Conversion to Analog B (Acid) . Check for disappearance of 2235 cm⁻¹ IR peak.
-
-
Base Hydrolysis: Dissolve 50 mg Target in 5 mL 0.1N NaOH/MeOH. Stir at RT for 4 hours.
-
Result: Partial conversion to Analog A (Amide) . Check for appearance of [M+H]⁺ 219.1 in MS.
-
Analytical Workflow Diagram
The following decision tree guides the analyst through the identification process based on the data above.
Figure 2: Logical decision tree for identifying N-(1-cyanocyclobutyl)benzamide versus its analogs.
References
-
Knight, H. (2024).[2] Comprehensive Analysis of Forced Degradation and Impurity Profiling of the Anticancer Drug Apalutamide. Mintage Journal of Pharmaceutical and Medical Sciences. Link
-
National Center for Biotechnology Information. (2025). PubChemLite Record for N-(1-cyanocyclobutyl)benzamide (CID 54593493). PubChem.[3] Link
-
BMRB. (2025). Benzamide NMR Data Entry bmse000668. Biological Magnetic Resonance Data Bank. Link
-
SynThink Chemicals. (2024). Apalutamide EP Impurities and Related Compounds. SynThink. Link
-
BenchChem. (2025).[4] Spectroscopic Characterization of Benzamide Derivatives: A Technical Guide. BenchChem. Link
Sources
- 1. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. PubChemLite - N-(1-cyanocyclobutyl)benzamide (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
